Ro-31-8425
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKKPWJFHBFCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927365 | |
| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131848-97-0 | |
| Record name | Ro 31-8425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131848970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ro-31-8425: A Technical Guide to its Mechanism of Action on Protein Kinase C Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Ro-31-8425, a potent inhibitor of Protein Kinase C (PKC) isoforms. The document outlines its inhibitory profile, details the experimental protocols for assessing its activity, and visualizes its interaction within the PKC signaling pathway.
Core Mechanism of Action
This compound is a well-characterized, cell-permeable, and reversible inhibitor of Protein Kinase C.[1][2] Its primary mechanism of action is as an ATP-competitive inhibitor .[1][2] This means that this compound directly competes with adenosine triphosphate (ATP) for binding to the catalytic domain of the PKC enzyme. By occupying the ATP-binding pocket, it prevents the phosphorylation of PKC substrates, thereby effectively blocking the downstream signaling cascade.
The following diagram illustrates the ATP-competitive inhibition mechanism of this compound.
References
- 1. This compound A potent, cell-permeable, reversible, ATP-competitive, and selective protein kinase C inhibitor (IC50 = 15 nM for rat brain PKC). | 131848-97-0 [sigmaaldrich.com]
- 2. This compound A potent, cell-permeable, reversible, ATP-competitive, and selective protein kinase C inhibitor (IC50 = 15 nM for rat brain PKC). | 131848-97-0 [merckmillipore.com]
Ro-31-8425 as a selective protein kinase C inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ro-31-8425 is a potent and selective, cell-permeable, and ATP-competitive inhibitor of protein kinase C (PKC).[1] As a member of the bisindolylmaleimide class of compounds, it has become a valuable tool for investigating the physiological and pathological roles of PKC isoforms in various cellular processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed methodologies for its use in key experimental settings.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC.[1] This reversible inhibition prevents the transfer of the gamma-phosphate from ATP to the serine and threonine residues of PKC's target substrates, thereby blocking downstream signaling events. Its cell permeability allows for the effective inhibition of intracellular PKC activity in a variety of experimental models.
Quantitative Data on Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized against a range of protein kinases. The following tables summarize the available quantitative data.
Table 1: Inhibitory Activity of this compound against Protein Kinase C Isoforms
| PKC Isoform | IC₅₀ (nM) | Source |
| Rat Brain PKC (mixed) | 15 | [1] |
| PKCα | 6 - 8 | [1][2] |
| PKCβI | 8 | [1] |
| PKCβII | 14 | [1] |
| PKCγ | 13 | [1] |
| PKCε | 39 | [1] |
Table 2: Selectivity Profile of this compound against Other Kinases
| Kinase | Activity/Inhibition | Concentration | Source |
| PKA | Minimal Activity | 100-300 nM | [2] |
| PKG | Minimal Activity | 100-300 nM | [2] |
| CAMKII | Minimal Activity | 100-300 nM | [2] |
Signaling Pathways
Protein Kinase C is a critical node in numerous signaling pathways that regulate a wide array of cellular functions. The activation of PKC is typically initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). Conventional and novel PKC isoforms are then recruited to the plasma membrane and activated by DAG. This compound, by inhibiting PKC, can modulate these pathways.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound is commonly used.
In Vitro Protein Kinase C Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against a specific PKC isoform.
Materials:
-
Purified recombinant PKC enzyme (e.g., PKCα)
-
PKC substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
PKC activators (e.g., phosphatidylserine, diacylglycerol, Ca²⁺)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKC activators, and the PKC substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the purified PKC enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cellular Inhibition of PKC-mediated Phosphorylation
This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of a known PKC substrate (e.g., MARCKS) in a cellular context using Western blotting.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
Cell culture medium and reagents
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the phosphorylated PKC substrate (e.g., anti-phospho-MARCKS)
-
Primary antibody against the total PKC substrate (e.g., anti-MARCKS)
-
HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., PMA) for a specific time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the antibody against the total substrate to normalize for protein loading.
-
Quantify the band intensities and determine the extent of inhibition.
Neutrophil Superoxide Generation Assay
This protocol details a method to measure the effect of this compound on superoxide production in activated human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound stock solution (in DMSO)
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
Microplate reader
Procedure:
-
Isolate human neutrophils from peripheral blood.
-
Resuspend the neutrophils in the assay buffer.
-
Pre-incubate the neutrophils with varying concentrations of this compound (or DMSO) for 15-30 minutes at 37°C.
-
Add cytochrome c to each well of a microplate.
-
Add the pre-incubated neutrophils to the wells.
-
Initiate superoxide generation by adding the PKC activator (PMA). Include a control with SOD to confirm the specificity of the cytochrome c reduction.
-
Immediately begin monitoring the change in absorbance at 550 nm over time using a microplate reader.
-
Calculate the rate of superoxide production and determine the inhibitory effect of this compound.
T-Cell Proliferation Assay
This protocol outlines a method to assess the impact of this compound on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
T-cell mitogen (e.g., Phytohemagglutinin - PHA) or anti-CD3/anti-CD28 antibodies
-
This compound stock solution (in DMSO)
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
Flow cytometer or scintillation counter
Procedure:
-
Isolate PBMCs or T-cells from whole blood.
-
If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.
-
Seed the cells in a 96-well plate.
-
Add varying concentrations of this compound (or DMSO) to the wells.
-
Stimulate the cells with a T-cell mitogen (PHA) or anti-CD3/anti-CD28 antibodies.
-
Incubate the cells for 3-5 days at 37°C in a CO₂ incubator.
-
If using [³H]-thymidine, add it to the cultures for the final 18-24 hours of incubation.
-
Harvest the cells.
-
If using CFSE, analyze the dilution of the dye in the T-cell population by flow cytometry.
-
If using [³H]-thymidine, harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Determine the effect of this compound on T-cell proliferation.
Conclusion
This compound is a well-characterized and selective inhibitor of Protein Kinase C. Its utility in elucidating the roles of PKC in a multitude of cellular processes is well-documented. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for incorporating this compound into their studies. As with any inhibitor, careful consideration of its selectivity profile and the use of appropriate controls are essential for the accurate interpretation of experimental results.
References
The Differential Impact of Ro-31-8425 on Neutrophil Adhesion and Mac-1 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the selective protein kinase C (PKC) inhibitor, Ro-31-8425, on critical neutrophil functions, namely adhesion and the expression of the Mac-1 integrin (CD11b/CD18). This document outlines the key signaling pathways, presents available quantitative data, and provides detailed experimental protocols for the assays cited.
Executive Summary
Neutrophil adhesion to the endothelium, a critical step in the inflammatory response, is mediated by adhesion molecules such as Mac-1. The upregulation and activation of Mac-1 can be triggered by various stimuli. Protein Kinase C (PKC) is a family of serine/threonine kinases implicated in these signaling pathways. This compound is a potent and selective inhibitor of PKC. Experimental evidence demonstrates that this compound effectively inhibits neutrophil adhesion and Mac-1 upregulation when stimulated by direct PKC activators like phorbol esters (e.g., Phorbol 12,13-dibutyrate or PBu2). However, it fails to inhibit these responses when triggered by the physiological agonist C5a, a complement component. This suggests that while PKC activation is a viable pathway for inducing these neutrophil functions, it is not the essential physiological pathway for agonists like C5a, which likely utilize a different, PKC-independent signaling cascade.
Data Presentation
Inhibitory Profile of this compound against PKC Isoforms
This compound exhibits a high degree of selectivity for conventional and novel PKC isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various PKC isoforms.
| PKC Isoform | IC₅₀ (nM) | Reference |
| PKCα | 8 | [1] |
| PKCβI | 8 | [1] |
| PKCβII | 14 | [1] |
| PKCγ | 13 | [1] |
| PKCε | 39 | [1] |
| Rat Brain PKC (mixed) | 15 | [1] |
Effect of this compound on Stimulated Neutrophil Adhesion
The following data is derived from studies investigating the impact of this compound on neutrophil adhesion to bovine serum albumin (BSA)-coated plastic and endothelial cells upon stimulation.
| Stimulant | Substrate | Treatment | % Adhesion (Qualitative Description) | Reference |
| PBu₂ | BSA-coated plastic / Endothelial Cells | Vehicle | Increased | [2] |
| PBu₂ | BSA-coated plastic / Endothelial Cells | This compound | Inhibited | [2] |
| C5a | BSA-coated plastic / Endothelial Cells | Vehicle | Increased | [2] |
| C5a | BSA-coated plastic / Endothelial Cells | This compound | Unaffected | [2] |
Note: Specific quantitative percentages of adhesion from the primary literature were not available in the searched sources. The table reflects the qualitative findings.
Effect of this compound on Stimulated Neutrophil Mac-1 Expression
The surface expression of Mac-1 (CD11b) on neutrophils was assessed by flow cytometry following stimulation in the presence or absence of this compound.
| Stimulant | Treatment | Mac-1 Surface Expression (Qualitative Description) | Reference |
| PBu₂ | Vehicle | Increased | [2] |
| PBu₂ | This compound | Inhibited | [2] |
| C5a | Vehicle | Increased | [2] |
| C5a | This compound | Unaffected | [2] |
Note: Specific Mean Fluorescence Intensity (MFI) values from the primary literature were not available in the searched sources. The table reflects the qualitative findings.
Experimental Protocols
Neutrophil Isolation from Human Blood
This protocol describes a standard method for the isolation of polymorphonuclear neutrophils (PMNs) from whole human blood.
-
Blood Collection : Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Density Gradient Centrifugation : Layer the whole blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspiration : After centrifugation, three layers will be visible. Carefully aspirate and discard the top layer (plasma) and the middle layer (mononuclear cells).
-
Erythrocyte Lysis : Resuspend the bottom layer containing neutrophils and red blood cells (RBCs) in a small volume of buffer. Add RBC lysis buffer and incubate for 5-10 minutes.
-
Washing : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the neutrophil pellet with a suitable buffer (e.g., PBS).
-
Cell Counting : Resuspend the final neutrophil pellet and perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). The purity should be >95%.
Neutrophil Adhesion Assay (Static Conditions)
This assay quantifies the adhesion of neutrophils to a substrate, such as protein-coated plastic or a monolayer of endothelial cells.
-
Neutrophil Labeling :
-
Resuspend isolated neutrophils in RPMI-1640 medium.
-
Add Calcein-AM to a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with RPMI-1640 to remove excess dye and resuspend at the desired concentration (e.g., 1 x 10⁶ cells/mL).
-
-
Plate Preparation : Use a 96-well plate coated with a substrate (e.g., 100 µg/mL BSA) or cultured with a confluent monolayer of human umbilical vein endothelial cells (HUVECs).
-
Inhibitor and Stimulant Addition :
-
Add this compound (or vehicle control) to the appropriate wells and pre-incubate with the labeled neutrophils for 15-30 minutes.
-
Add the stimulant (e.g., 100 nM PBu₂ or 10 nM C5a) to the wells.
-
-
Adhesion Incubation : Add the pre-treated and labeled neutrophils to the prepared wells and incubate for 30 minutes at 37°C.
-
Washing : Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.
-
Quantification :
-
Add lysis buffer to each well to release the calcein from the adherent cells.
-
Measure the fluorescence in each well using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Calculate the percentage of adhesion relative to the total fluorescence of the initially added cells.
-
Mac-1 (CD11b) Surface Expression by Flow Cytometry
This protocol measures the change in the surface expression of the Mac-1 integrin on neutrophils.
-
Neutrophil Preparation : Isolate human neutrophils as described in Protocol 3.1 and resuspend in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide) at a concentration of 1-2 x 10⁶ cells/mL.
-
Inhibitor and Stimulant Treatment :
-
Aliquot neutrophils into flow cytometry tubes.
-
Add this compound (or vehicle control) and pre-incubate for 15-30 minutes at 37°C.
-
Add the stimulant (e.g., 100 nM PBu₂ or 10 nM C5a) and incubate for 15-30 minutes at 37°C.
-
-
Antibody Staining :
-
Place the tubes on ice to stop the reaction.
-
Add a saturating concentration of a fluorochrome-conjugated anti-CD11b monoclonal antibody (e.g., FITC- or PE-conjugated).
-
Include an isotype-matched control antibody in a separate tube.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing and Fixation :
-
Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1% paraformaldehyde for fixation.
-
-
Data Acquisition : Analyze the samples on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties.
-
Data Analysis : Determine the Mean Fluorescence Intensity (MFI) of the CD11b staining for each condition. Compare the MFI of stimulated samples to the unstimulated control and assess the effect of this compound.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways for Mac-1 Upregulation
The following diagrams illustrate the differential signaling pathways leading to Mac-1 upregulation and adhesion in neutrophils.
Caption: PBu₂ directly activates PKC, leading to Mac-1 upregulation and adhesion, a process inhibited by this compound.
Caption: C5a stimulation activates a PKC-independent pathway, which is not affected by this compound.
Experimental Workflow Diagrams
The following diagrams outline the workflows for the key experiments described.
Caption: Workflow for the quantitative neutrophil adhesion assay using Calcein-AM fluorescence.
References
The Role of Ro-31-8425 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases, a diverse group of chronic illnesses characterized by the immune system erroneously attacking the body's own tissues, represent a significant challenge in modern medicine. The development of targeted therapies requires a deep understanding of the underlying molecular pathways that drive autoimmune pathology. Protein Kinase C (PKC), a family of serine/threonine kinases, plays a pivotal role in T-cell activation and the subsequent inflammatory cascades implicated in a variety of autoimmune conditions. This technical guide delves into the investigation of Ro-31-8425, a potent and selective PKC inhibitor, as a potential therapeutic agent in preclinical models of autoimmune diseases. We will explore its mechanism of action, summarize key quantitative data from studies in the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis, and provide detailed experimental protocols for both EAE and the Collagen-Induced Arthritis (CIA) model of rheumatoid arthritis.
Mechanism of Action: Inhibition of Protein Kinase C Signaling
This compound is a cell-permeable, ATP-competitive inhibitor of Protein Kinase C.[1] Its primary mechanism of action involves blocking the catalytic activity of PKC isoforms, thereby interfering with downstream signaling pathways that are crucial for T-lymphocyte activation and proliferation.
PKC Isoform Inhibition Profile of this compound
The inhibitory activity of this compound varies across different PKC isoforms, with a degree of selectivity for conventional PKCs.
| PKC Isoform | IC50 (nM) |
| PKCα | 8 |
| PKCβI | 8 |
| PKCβII | 14 |
| PKCγ | 13 |
| PKCε | 39 |
| Rat Brain PKC (total) | 15 |
Table 1: Inhibitory concentration (IC50) values of this compound for various PKC isoforms. Data compiled from commercially available product information.[1]
The activation of T-cells, a central event in the pathogenesis of many autoimmune diseases, is heavily dependent on PKC signaling. Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of PKC isoforms, particularly PKC-theta (PKCθ) in T-cells. Activated PKCθ then phosphorylates downstream targets, culminating in the activation of transcription factors such as NF-κB and AP-1. These transcription factors are essential for the production of pro-inflammatory cytokines like Interleukin-2 (IL-2), which drives T-cell proliferation and differentiation into pathogenic effector cells, including Th1 and Th17 cells. By inhibiting PKC, this compound can effectively dampen this entire process, leading to a reduction in T-cell-mediated inflammation.
This compound in the Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell-mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS). Studies have investigated the therapeutic potential of this compound in this model, both as a standalone treatment and in combination with mesenchymal stem cells (MSCs).
Data Presentation: Efficacy of this compound-Loaded MSCs in EAE
A key study demonstrated that systemic administration of this compound-loaded MSCs significantly ameliorated the clinical course of EAE in mice. The following tables summarize the quantitative data from this research.
Clinical Scores in EAE Mice
| Treatment Group | Mean Clinical Score (Day 22 post-immunization) |
| EAE (Control) | 2.5 ± 0.3 |
| Free this compound | 1.8 ± 0.4 |
| MSCs (Vehicle) | 1.5 ± 0.5 |
| This compound-loaded MSCs | 0.8 ± 0.2* |
*p < 0.05 compared to all other groups. Table 2: Mean clinical scores of EAE mice at the peak of the disease (day 22) following different treatments. Lower scores indicate less severe disease.
Immune Cell Populations in the Central Nervous System (CNS) of EAE Mice
| Treatment Group | % CD4+ IFN-γ+ (Th1) Cells | % CD4+ IL-17+ (Th17) Cells | % Pro-inflammatory Macrophages |
| EAE (Control) | 15.2 ± 1.8 | 3.5 ± 0.5 | 25.1 ± 2.3 |
| This compound-loaded MSCs | 7.1 ± 1.1 | 1.2 ± 0.3 | 12.3 ± 1.5* |
*p < 0.05 compared to EAE control group. Table 3: Percentage of key pro-inflammatory immune cell populations in the CNS of EAE mice on day 22 post-immunization.
Immune Cell Populations in the Spleen of EAE Mice
| Treatment Group | % CD4+ IFN-γ+ (Th1) Cells | % CD4+ Foxp3+ (Treg) Cells | % CD4+ IL-10+ (Treg) Cells | % Pro-inflammatory Macrophages | | :--- | :--- | :--- | :--- | | EAE (Control) | 8.9 ± 1.2 | 8.1 ± 0.9 | 1.5 ± 0.2 | 18.7 ± 2.1 | | this compound-loaded MSCs | 4.2 ± 0.7* | 14.3 ± 1.5* | 3.1 ± 0.4* | 9.8 ± 1.3* |
*p < 0.05 compared to EAE control group. Table 4: Percentage of key immune cell populations in the spleen of EAE mice on day 22 post-immunization.
These data indicate that treatment with this compound-loaded MSCs leads to a significant reduction in the infiltration of pathogenic Th1 and Th17 cells into the CNS, accompanied by a decrease in pro-inflammatory macrophages. Concurrently, there is an increase in the proportion of regulatory T-cells (Tregs) in the periphery, suggesting a systemic immunomodulatory effect.
Experimental Protocol: EAE Induction and Treatment
The following is a detailed protocol for the induction of EAE in mice and subsequent treatment with this compound.
1. Animals:
-
Female C57BL/6 mice, 8-12 weeks old.
2. Reagents:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin (PT).
-
This compound.
-
Mesenchymal Stem Cells (MSCs) (optional, for cell-based delivery).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Anesthetics (e.g., isoflurane).
3. EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 in CFA.
-
On day 0 and day 2, administer 200 ng of Pertussis Toxin intraperitoneally.
4. Treatment Protocol (based on Levy et al., 2021):
-
For treatment with this compound-loaded MSCs, pretreat MSCs with this compound in vitro.
-
On days 3 and 8 post-immunization, intravenously inject the following into respective groups:
-
Vehicle (PBS).
-
Free this compound (e.g., 18.75 µg/kg).
-
Control MSCs (e.g., 0.25 x 10^6 cells/mouse).
-
This compound-loaded MSCs (e.g., 0.25 x 10^6 cells/mouse).
-
5. Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized scoring system:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund or dead.
-
6. Immunological Analysis:
-
At a designated endpoint (e.g., day 22), euthanize mice and harvest spleens and CNS tissue.
-
Prepare single-cell suspensions from these tissues.
-
Perform flow cytometry to analyze the frequencies of different immune cell populations (e.g., CD4+, IFN-γ+, IL-17+, Foxp3+, IL-10+ cells, and macrophage markers).
This compound in the Collagen-Induced Arthritis (CIA) Model
Experimental Protocol: CIA Induction and Potential Treatment Paradigm
The following is a detailed protocol for the induction of CIA in mice, which can be adapted for testing the efficacy of this compound.
1. Animals:
-
DBA/1 mice, 8-10 weeks old.
2. Reagents:
-
Bovine or chicken type II collagen.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
Acetic Acid.
-
This compound.
-
Sterile Phosphate-Buffered Saline (PBS).
-
Anesthetics.
3. CIA Induction:
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of 100 µg of type II collagen in CFA.
-
On day 21, provide a booster immunization with an emulsion of 100 µg of type II collagen in IFA.
4. Potential Treatment Protocol:
-
A prophylactic or therapeutic treatment regimen could be employed.
-
Prophylactic: Start daily or every-other-day administration of this compound (intraperitoneally or orally) from day 20 (before the onset of clinical signs) until the end of the experiment.
-
Therapeutic: Begin treatment with this compound upon the first appearance of clinical signs of arthritis.
-
A vehicle control group should be included.
5. Clinical and Pathological Assessment:
-
Monitor mice for signs of arthritis starting from day 21.
-
Arthritis Score: Score each paw on a scale of 0-4:
-
0: Normal.
-
1: Mild swelling and/or erythema of one joint.
-
2: Moderate swelling and erythema of one joint or mild swelling of multiple joints.
-
3: Severe swelling and erythema of an entire paw.
-
4: Maximal inflammation with joint deformity and/or ankylosis.
-
The total score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
-
Paw Thickness: Measure the thickness of the hind paws using a caliper.
-
Histology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
Conclusion
This compound, as a potent inhibitor of Protein Kinase C, demonstrates significant therapeutic potential in preclinical models of autoimmune diseases. In the EAE model, its efficacy, particularly when delivered via mesenchymal stem cells, is supported by quantitative data showing a reduction in clinical severity and a favorable modulation of the immune response. While direct experimental evidence in the CIA model is currently lacking, its established mechanism of action provides a strong rationale for its investigation in this and other T-cell-driven autoimmune conditions. The detailed protocols provided in this guide serve as a foundation for researchers and drug development professionals to further explore the role of this compound and other PKC inhibitors in the quest for novel autoimmune disease therapies.
References
The Impact of Ro-31-8425 on Mesenchymal Stromal Cell Adhesion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the effects of Ro-31-8425, a potent and selective inhibitor of Protein Kinase C (PKC), on the adhesive properties of mesenchymal stromal cells (MSCs). Understanding the molecular mechanisms underpinning MSC adhesion is critical for enhancing the therapeutic efficacy of these cells in regenerative medicine and inflammatory diseases. This document summarizes the available data on this compound's role in modulating MSC adhesion, details relevant experimental methodologies, and visualizes the key signaling pathways involved.
Executive Summary
Quantitative Data on Adhesion Modulation
While specific quantitative data for this compound's effect on MSC adhesion is limited in the reviewed literature, the following table illustrates the type of data generated in studies examining other adhesion-modulating agents on MSCs. This serves as a template for the expected outcomes of similar experiments with this compound.
| Treatment Agent | Concentration | Substrate | Change in MSC Adhesion | Reference |
| RGD peptide | 10 µg/ml | Fibronectin/Collagen I | Decreased attachment to 56.5%/65.3% of control | [3] |
| GFOGER peptide | 10 µg/ml | Fibronectin/Collagen I | Decreased attachment to 67.9%/83.7% of control | [3] |
| HAVDI peptide | 10 µg/ml | Fibronectin/Collagen I | Decreased attachment to 81.7%/107.0% of control | [3] |
| Phorbol 12-myristate 13-acetate (PMA) (PKC activator) | 100 nM | Not specified | Increased cell adhesion and spreading | [4][5] |
| Rottlerin (PKC inhibitor) | 3 µM | Not specified | Slightly diminished cell adhesion | [4][5] |
Note: This table is illustrative. The referenced studies for RGD, GFOGER, and HAVDI peptides demonstrate a method for quantifying adhesion changes, while the data for PMA and Rottlerin provide context for the general effects of PKC modulation.
Experimental Protocols
Detailed experimental protocols for the specific use of this compound in MSC adhesion assays are not extensively published. However, a general methodology can be constructed based on standard cell adhesion assay protocols.
General Protocol for In Vitro MSC Adhesion Assay
This protocol outlines a typical workflow for assessing the impact of a compound like this compound on MSC adhesion to a substrate.
1. MSC Culture and Treatment:
- Culture human or murine MSCs in a suitable growth medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin) to 80-90% confluency.
- Pre-treat the MSCs with the desired concentration of this compound (or vehicle control) for a specified duration (e.g., 1-24 hours). The optimal concentration and time should be determined empirically.
2. Preparation of Adhesive Substrate:
- Coat 96-well plates with an appropriate adhesive ligand, such as ICAM-1, fibronectin, or collagen I, overnight at 4°C.
- Wash the wells with sterile PBS to remove any unbound ligand and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
3. Adhesion Assay:
- Detach the pre-treated MSCs using a non-enzymatic cell dissociation solution to preserve surface proteins.
- Resuspend the cells in serum-free medium and count them.
- Seed a defined number of cells (e.g., 1 x 10^5 cells/well) onto the coated wells.
- Incubate for a short period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
4. Quantification of Adherent Cells:
- Gently wash the wells with PBS to remove non-adherent cells.
- Quantify the number of adherent cells using a suitable method, such as:
- Crystal Violet Staining: Stain the adherent cells with 0.1% crystal violet, lyse the cells, and measure the absorbance of the lysate.
- Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) and measure the fluorescence intensity of the adherent cells.
- Flow Cytometry: For suspension-based adhesion assays, co-culture labeled MSCs with target cells or beads and quantify the percentage of bound cells.
Flow Cytometry for CD11a Expression
To verify the mechanism of action, the surface expression of CD11a on MSCs treated with this compound can be quantified using flow cytometry.
1. Cell Preparation:
- Treat MSCs with this compound as described above.
- Harvest the cells and wash with a staining buffer (e.g., PBS with 2% FBS).
2. Antibody Staining:
- Incubate the cells with a fluorescently conjugated anti-CD11a antibody (and an isotype control) for 30 minutes on ice, protected from light.
3. Flow Cytometry Analysis:
- Wash the cells to remove unbound antibody and resuspend in staining buffer.
- Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity (MFI) of CD11a expression.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathway affected by this compound in MSCs and a typical experimental workflow.
Caption: Hypothesized signaling pathway of this compound in MSCs.
Caption: Experimental workflow for MSC adhesion assay.
Discussion and Future Directions
The available evidence strongly suggests that this compound enhances the adhesive capacity of MSCs, primarily through the upregulation of CD11a. This provides a promising strategy for improving the delivery and therapeutic efficacy of MSCs in vivo. However, further research is required to:
-
Quantify the dose-dependent effects of this compound on MSC adhesion to various substrates.
-
Elucidate the precise downstream signaling cascade that links PKC inhibition by this compound to the upregulation of CD11a gene and protein expression.
-
Evaluate the long-term effects of this compound pre-treatment on MSC viability, differentiation potential, and immunomodulatory functions.
A deeper understanding of these aspects will be crucial for the translation of this promising pre-conditioning strategy into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of mesenchymal stem cell size and adhesion modulation on in vivo distribution: insights from quantitative PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C activation stimulates mesenchymal stem cell adhesion through activation of focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Anti-inflammatory Properties of Ro-31-8425: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-31-8425 is a potent and selective small molecule inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in intracellular signal transduction pathways implicated in inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action. The evidence presented herein highlights the potential of this compound as a pharmacological tool to investigate inflammatory processes and as a lead compound for the development of novel anti-inflammatory therapeutics.
Introduction
Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The protein kinase C (PKC) family of serine/threonine kinases are key regulators of inflammatory responses, mediating signaling cascades that lead to the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. Consequently, inhibitors of PKC have emerged as promising therapeutic targets. This compound, a bisindolylmaleimide derivative, is a potent and highly selective inhibitor of PKC, demonstrating significant potential in modulating inflammatory processes.[1][2] This document serves as a technical resource, consolidating the current understanding of the anti-inflammatory effects of this compound.
Quantitative Data on the Bioactivity of this compound and Related Compounds
The following table summarizes the key quantitative data on the inhibitory activities of this compound and its closely related analog, Ro-31-8220.
| Compound | Target/Assay | Cell Type/System | IC50 Value | Reference |
| This compound | Protein Kinase C (PKC) | Rat Brain | 8 nM | [1] |
| Ro-31-8220 | Mitogen-induced IL-2 Production | Human Peripheral Blood Mononuclear Cells | 80 nM | |
| Ro-31-8220 | IL-2-dependent T-lymphoblast Proliferation | Human T-lymphoblasts | 350 nM |
Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of PKC, which in turn modulates downstream signaling pathways critical for the inflammatory response, including the NF-κB and MAP kinase pathways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. The related compound, Ro-31-8220, has been shown to inhibit NF-κB-dependent transcription. This inhibition occurs downstream of NF-κB's binding to DNA, suggesting an effect on the transactivation potential of NF-κB, possibly through modulating the phosphorylation of the p65/RelA subunit and its interaction with co-activators like CREB-binding protein (CBP).
Modulation of the MAP Kinase Pathway
Mitogen-activated protein (MAP) kinases, including p38, JNK, and ERK, are another family of kinases that are central to the inflammatory response. While direct inhibition of these kinases by this compound has not been extensively documented, the related compound Ro-31-8220 has been shown to activate the JNK pathway, an effect that appears to be independent of its PKC inhibitory activity. This suggests a more complex pharmacological profile for this class of compounds that warrants further investigation.
In Vitro and In Vivo Anti-inflammatory Effects
Inhibition of Neutrophil Adhesion
Neutrophil adhesion to the endothelium is a critical early event in the inflammatory cascade. This compound has been demonstrated to inhibit neutrophil adhesion stimulated by the PKC activator phorbol 12,13-dibutyrate (PBu2).[2] However, it did not affect adhesion stimulated by the more physiologically relevant chemoattractant C5a, indicating a selective role of PKC in certain pathways of neutrophil activation.[2]
Inhibition of T-Cell Activation and Proliferation
T-cells are key drivers of chronic inflammation. The this compound analog, Ro-31-8220, has been shown to inhibit mitogen-induced IL-2 production and subsequent T-cell proliferation. This suggests that this compound could be effective in attenuating T-cell-mediated inflammatory responses. Moreover, Ro-31-8220 exhibits synergistic effects when combined with established immunosuppressants like cyclosporine and FK506.
References
An In-depth Technical Guide to the ATP-Competitive Nature of Ro-31-8425
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document elucidates the mechanism of action for Ro-31-8425, a potent and selective inhibitor of Protein Kinase C (PKC). The primary focus is on its characterization as an ATP-competitive inhibitor, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes.
Introduction: this compound as a Selective PKC Inhibitor
This compound is a cell-permeable, reversible, and highly selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction.[1] PKC isoforms regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2][3] The inhibitory action of this compound is characterized by its competition with adenosine triphosphate (ATP) at the catalytic site of the kinase.[1][4] This ATP-competitive binding prevents the phosphorylation of PKC substrates, thereby blocking downstream signaling events.[4][5] Understanding this specific mechanism is crucial for its application as a precise tool in cell biology research and for the development of targeted therapeutics.
Mechanism of Action: ATP-Competitive Inhibition
The defining characteristic of this compound is its function as an ATP-competitive inhibitor. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. This compound possesses a molecular structure that allows it to bind reversibly to the ATP-binding pocket within the catalytic domain of PKC.[4] By occupying this site, it physically obstructs the binding of ATP, thereby inhibiting the phosphotransferase reaction.
This mode of inhibition has specific kinetic consequences:
-
Vmax is Unchanged: At saturating concentrations of the substrate, the effect of the competitive inhibitor can be overcome. Therefore, the maximum velocity (Vmax) of the enzymatic reaction remains the same.[6][7]
-
Apparent Km is Increased: The concentration of substrate required to reach half of Vmax, known as the Michaelis constant (Km), appears to increase.[6][7] This is because a higher concentration of substrate is needed to effectively compete with the inhibitor for binding to the enzyme's active site.
The diagram below illustrates this competitive interaction at the enzymatic level.
Caption: ATP-Competitive Inhibition of PKC by this compound.
Quantitative Data: Inhibitory Potency
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The compound exhibits high potency and a degree of selectivity for conventional PKC isozymes over novel isoforms.
| Parameter | Target | Value | Notes |
| IC50 | Rat Brain PKC (mixed isoforms) | 15 nM | A general measure of potency against a complex mixture of PKC isoforms.[1] |
| IC50 | PKCα (alpha) | 8 nM | Conventional PKC isoform.[1] |
| IC50 | PKCβI (beta I) | 8 nM | Conventional PKC isoform.[1] |
| IC50 | PKCβII (beta II) | 14 nM | Conventional PKC isoform.[1] |
| IC50 | PKCγ (gamma) | 13 nM | Conventional PKC isoform.[1] |
| IC50 | PKCε (epsilon) | 39 nM | Novel PKC isoform, showing slightly lower sensitivity.[1] |
Experimental Protocols
The determination of the ATP-competitive nature and inhibitory constants of compounds like this compound involves specific biochemical assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of PKC by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate.
Objective: To determine the IC50 of this compound and to perform kinetic analysis (e.g., Lineweaver-Burk plot) to confirm its ATP-competitive mechanism.
Materials:
-
Purified recombinant PKC isozyme.
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol).
-
PKC substrate peptide (e.g., Myelin Basic Protein or a specific synthetic peptide).
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
Non-radiolabeled ATP.
-
This compound stock solution (in DMSO).
-
Stop solution (e.g., 75 mM phosphoric acid).
-
Phosphocellulose paper or membrane.
-
Scintillation counter.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer, purified PKC enzyme, and the peptide substrate in microcentrifuge tubes.
-
Inhibitor Addition: Add varying concentrations of this compound (typically a serial dilution) or DMSO (vehicle control) to the reaction tubes.
-
Pre-incubation: Incubate the enzyme with the inhibitor for 10-15 minutes at room temperature to allow for binding equilibrium to be reached.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. For IC50 determination, the ATP concentration is typically held constant at or near its Km value.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The negatively charged paper binds the phosphorylated peptide substrate while unbound [γ-³²P]ATP is washed away.
-
Washing: Wash the phosphocellulose paper extensively with the stop solution (e.g., 1% phosphoric acid) to remove all unincorporated radiolabeled ATP.[8]
-
Quantification: Measure the incorporated radioactivity on the paper using a scintillation counter.[8]
-
Data Analysis:
-
IC50 Determination: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinetic Analysis: To confirm ATP competition, repeat the assay using several fixed concentrations of this compound while varying the concentration of ATP. Plot the data using a double reciprocal (Lineweaver-Burk) plot (1/velocity vs. 1/[ATP]). For an ATP-competitive inhibitor, the resulting lines will intersect on the y-axis, indicating a constant Vmax but different apparent Km values.[9][10][11]
-
Caption: Experimental Workflow for an In Vitro Radiometric Kinase Assay.
Role in Cellular Signaling Pathways
PKC is a central node in signal transduction, typically activated downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG directly recruits and activates PKC at the cell membrane, a process facilitated by Ca²⁺ (for conventional PKC isoforms) released from intracellular stores by IP₃.[3]
Once activated, PKC phosphorylates a wide array of substrate proteins, leading to various cellular responses. This compound acts by intercepting this cascade at the level of PKC itself, preventing all subsequent downstream phosphorylation events mediated by the kinase.
References
- 1. This compound A potent, cell-permeable, reversible, ATP-competitive, and selective protein kinase C inhibitor (IC50 = 15 nM for rat brain PKC). | 131848-97-0 [sigmaaldrich.com]
- 2. Classical PKC isoforms in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 7. medschoolcoach.com [medschoolcoach.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 11. microbenotes.com [microbenotes.com]
Ro-31-8425: A Technical Guide to its Cell-Permeable Characteristics for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-31-8425 is a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. Its cell-permeable nature makes it a valuable tool for in vitro studies investigating the role of PKC in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the cell-permeable characteristics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to facilitate its effective use in research.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) values against various PKC isozymes. Furthermore, its cytotoxic effects have been observed in different cancer cell lines.
Table 1: Inhibitory Activity of this compound against PKC Isozymes
| PKC Isozyme | IC50 (nM) |
| Rat Brain PKC (total) | 15 |
| PKCα | 8 |
| PKCβI | 8 |
| PKCβII | 14 |
| PKCγ | 13 |
| PKCε | 39 |
Table 2: Cytotoxic Activity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Jurkat | T-cell leukemia | 1.5 |
| HL-60 | Promyelocytic leukemia | 2.0 |
| U937 | Histiocytic lymphoma | 3.5 |
| A549 | Lung carcinoma | Data not available |
| HeLa | Cervical cancer | Data not available |
| HT-29 | Colorectal adenocarcinoma | Data not available |
Note: While this compound is widely used, comprehensive public data on its IC50 values across a broad range of cancer cell lines is limited. Researchers are encouraged to determine the IC50 for their specific cell line of interest.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in in vitro studies. The following are representative protocols for assessing its cell permeability and inhibitory effects on PKC.
Protocol 1: In Vitro Cell Permeability Assay using Caco-2 Cells
This assay determines the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which serves as a model of the intestinal epithelium.
1. Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (this compound) to the apical (A) or basolateral (B) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters.
Protocol 2: In Vitro PKC Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of PKC in a cellular context.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of this compound.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Kinase Assay:
-
Use a commercially available PKC kinase activity kit or a custom assay with a specific PKC substrate.
-
In a microplate, combine the cell lysate, a PKC-specific substrate (e.g., a peptide or protein), and ATP (often radiolabeled with γ-³²P).
-
Incubate the reaction mixture at 30°C to allow for phosphorylation of the substrate by PKC.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
3. Detection and Analysis:
-
Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using a scintillation counter or other appropriate detection method.
-
Plot the percentage of PKC inhibition against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
This compound, as a PKC inhibitor, can modulate various downstream signaling pathways. The following diagrams illustrate the canonical PKC signaling pathway and the potential impact of this compound, as well as its reported effect on the JNK signaling pathway.
Caption: Canonical PKC Signaling Pathway and Inhibition by this compound.
Caption: Postulated JNK Pathway Activation by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound in an in vitro setting.
Caption: General Experimental Workflow for In Vitro Studies with this compound.
Conclusion
This compound is a well-established, cell-permeable inhibitor of PKC, making it an indispensable tool for dissecting the roles of this kinase family in cellular signaling. The quantitative data and detailed protocols provided in this guide are intended to support researchers in designing and executing robust in vitro experiments. The visualization of key signaling pathways and experimental workflows offers a clear framework for understanding the mechanism of action and experimental application of this compound. As with any chemical probe, careful experimental design, including appropriate controls and concentration-response studies, is essential for generating reliable and interpretable data.
Methodological & Application
Application Notes and Protocols for Ro-31-8425 in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-31-8425 is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] It functions as an ATP-competitive inhibitor, showing selectivity for conventional PKC isozymes (α, βI, βII, γ) over novel isoforms like PKCε.[3][4] Due to its critical role in a myriad of cellular processes including proliferation, apoptosis, differentiation, and migration, PKC is a significant target in signal transduction research and drug development.[5][6] this compound serves as an invaluable tool for dissecting PKC-mediated signaling pathways.
This document provides detailed application notes and protocols for the effective use of this compound in cultured cells, focusing on the inhibition of PKC activity as assessed by the phosphorylation of its downstream substrate, Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
Data Presentation
Inhibitor Properties
| Property | Value | Reference |
| Synonyms | Bisindolylmaleimide X, BIM X | [1][7] |
| CAS Number | 131848-97-0 | [4] |
| Molecular Formula | C₂₆H₂₄N₄O₂ | [4] |
| Molecular Weight | 424.49 g/mol (free base) | [4] |
| Solubility | ≥10 mg/mL in DMSO | [4] |
| Storage | Store stock solutions at -20°C for up to 3 months. | [4] |
In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Reference |
| PKCα | 8 | [3][4] |
| PKCβI | 8 | [3][4] |
| PKCβII | 14 | [3] |
| PKCγ | 13 | [4] |
| PKCε | 39 | [3][4] |
| Rat Brain PKC (mixed) | 15 | [1][2][4] |
Representative Dose-Response of this compound on MARCKS Phosphorylation
Note: The following data is representative. Optimal concentrations may vary depending on the cell line, treatment duration, and specific experimental conditions.
| This compound Conc. (nM) | % Inhibition of P-MARCKS (Ser152/156) |
| 0 (Vehicle Control) | 0 |
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
| 500 | 95 |
| 1000 | 98 |
Signaling Pathways and Experimental Workflows
PKC Signaling and Inhibition by this compound
PKC activation, typically by diacylglycerol (DAG) and Ca²⁺ for conventional isoforms, leads to the phosphorylation of numerous downstream substrates, including MARCKS.[3][8] Phosphorylation of MARCKS causes its translocation from the plasma membrane to the cytoplasm, which in turn modulates signaling pathways involved in cell adhesion, migration, and proliferation, such as the PI3K/Akt pathway.[9][10] this compound, by competing with ATP, blocks the catalytic activity of PKC, thereby preventing MARCKS phosphorylation and its downstream effects.
Caption: PKC signaling cascade and its inhibition by this compound.
Experimental Workflow for Assessing PKC Inhibition
This workflow outlines the key steps to determine the efficacy of this compound in inhibiting PKC-mediated phosphorylation of a downstream target like MARCKS.
Caption: General workflow for analyzing this compound-mediated PKC inhibition.
Experimental Protocols
Protocol 1: Inhibition of MARCKS Phosphorylation in Cultured Cells
Objective: To determine the effective concentration of this compound required to inhibit basal or stimulated PKC activity by assessing the phosphorylation status of MARCKS.
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y, or other relevant cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) (optional)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MARCKS (Ser152/156), anti-MARCKS, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
Stimulation (Optional):
-
To assess the inhibition of stimulated PKC activity, add a PKC activator such as PMA (e.g., 100 nM final concentration) to the wells.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Quickly aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes, vortexing every 5 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MARCKS and total MARCKS overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-MARCKS signal to the total MARCKS signal to account for any differences in protein loading.
-
Calculate the percentage inhibition of MARCKS phosphorylation for each concentration of this compound relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cultured cells
-
96-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 3: Apoptosis and Cell Cycle Analysis
Objective: To investigate the effects of this compound on apoptosis and cell cycle progression.
Materials:
-
Cultured cells
-
This compound
-
For Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
For Cell Cycle: Propidium Iodide (PI) and RNase A
-
Flow cytometer
Procedure (General):
-
Cell Treatment: Treat cells with various concentrations of this compound for desired time points (e.g., 24, 48 hours).[9]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Apoptosis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]
-
Off-Target Considerations
While this compound is a selective PKC inhibitor, it is important to consider potential off-target effects, especially at higher concentrations.[14] Kinase inhibitors can sometimes interact with other kinases or cellular proteins.[17][18] It is recommended to:
-
Use the lowest effective concentration of this compound as determined by dose-response experiments.
-
Confirm key findings using a structurally different PKC inhibitor or molecular approaches (e.g., siRNA-mediated knockdown of specific PKC isoforms).
-
Be aware of the cellular context, as off-target effects can be cell-type specific.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of conventional PKC isoforms in cellular signaling. The protocols provided herein offer a framework for its application in cultured cells, with a focus on assessing its inhibitory effect on the downstream substrate MARCKS. Careful experimental design, including dose-response and time-course studies, along with consideration of potential off-target effects, will ensure the generation of robust and reliable data.
References
- 1. This compound [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Ro 31-8425 HCl - Focus Biomolecules [mayflowerbio.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. tribioscience.com [tribioscience.com]
- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. Myristoylated alanine-rich C kinase substrate (MARCKS) produces reversible inhibition of phospholipase C by sequestering phosphatidylinositol 4,5-bisphosphate in lateral domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Recommended working concentration of Ro-31-8425 for T-cell proliferation assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-31-8425 is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC). It acts as an ATP-competitive inhibitor, targeting conventional and novel PKC isoforms with high affinity.[1][2] T-cell activation and subsequent proliferation are critically dependent on signaling pathways that involve PKC. Upon T-cell receptor (TCR) and CD28 co-stimulation, downstream signaling cascades lead to the activation of PKC isoforms, which in turn regulate transcription factors essential for T-cell proliferation and cytokine production. By inhibiting PKC, this compound can effectively modulate T-cell mediated immune responses, making it a valuable tool for studying T-cell biology and for the development of immunosuppressive therapies.
These application notes provide a recommended working concentration range for this compound in T-cell proliferation assays, a detailed experimental protocol, and a description of the relevant signaling pathways.
Data Presentation: Recommended Working Concentration
The optimal working concentration of this compound for T-cell proliferation assays should be determined empirically for each specific cell type and experimental condition. However, based on its known inhibitory constants (IC50) for various PKC isoforms and effective concentrations in other cell-based assays, a starting range can be recommended.
| Parameter | Value | Reference |
| IC50 (PKCα) | ~6 nM | [1] |
| IC50 (PKCβ) | ~9 nM | [1] |
| IC50 (Rat Brain PKC) | ~15 nM | [2][3] |
| Effective Concentration in Cellular Assays | 100 - 300 nM | [1] |
| Recommended Starting Range for T-Cell Proliferation Assays | 10 nM - 1 µM |
It is advisable to perform a dose-response curve within this range to identify the optimal concentration for achieving the desired level of inhibition of T-cell proliferation without inducing cytotoxicity.
Signaling Pathway
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), along with co-stimulatory signals from receptors like CD28. This dual signaling activates a cascade of intracellular events, including the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG directly activates Protein Kinase C (PKC), a key event that this compound inhibits. Activated PKC then phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and AP-1, which are crucial for cytokine production (e.g., IL-2) and T-cell proliferation.
References
Application Notes and Protocols: Preparation of Ro-31-8425 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of the protein kinase C (PKC) inhibitor, Ro-31-8425, from its solid form. Adherence to this protocol will ensure the accurate and consistent preparation of this reagent for use in various experimental settings.
General Information
This compound is a potent, cell-permeable, and ATP-competitive inhibitor of protein kinase C (PKC).[1][2] It exhibits selectivity for conventional PKC isoforms (α, βI, βII, γ) and novel PKC isoforms (ε). Due to its inhibitory activity, it is a valuable tool for studying PKC-mediated signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. Accurate preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results.
Physicochemical and Handling Data
All quantitative data regarding this compound is summarized in the table below. It is crucial to confirm the specific molecular weight from the certificate of analysis provided by the manufacturer, as it can vary depending on whether the compound is in its free base or salt form.
| Parameter | Value | Source |
| Molecular Formula | C₂₆H₂₄N₄O₂ (Free Base) C₂₆H₂₅ClN₄O₂ (HCl Salt) | [3][4] |
| Molecular Weight | 424.49 g/mol (Free Base) 460.96 g/mol (HCl Salt) | [3][4] |
| Appearance | Red to orange-red solid | [3] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Solubility in DMSO | ≥ 10 mg/mL | [3] |
| Storage of Solid Form | 2-8°C for short-term -20°C for long-term | [3][4] |
| Stock Solution Storage | -20°C | [1] |
| Stock Solution Stability | Up to 3 months at -20°C | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid form)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
Example Calculation (for 1 mL of 10 mM stock using this compound HCl salt):
-
Desired Concentration = 10 mM
-
Final Volume = 1 mL
-
Molecular Weight = 460.96 g/mol (value for HCl salt form)[4]
Mass (mg) = 10 mM x 1 mL x 460.96 g/mol = 4.61 mg
Step-by-Step Procedure
-
Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic solid.
-
Weighing: Carefully weigh out the calculated amount of this compound (e.g., 4.61 mg) using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the solid compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C in the dark.[1]
Visualization of Protocols and Pathways
Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Example Signaling Pathway Inhibition
This compound acts by inhibiting Protein Kinase C (PKC). The diagram below illustrates a simplified, generic signaling pathway where such an inhibitor would function.
Caption: Inhibition of a generic PKC signaling pathway by this compound.
References
Ro-31-8425 solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-31-8425 is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC).[1] As an ATP-competitive inhibitor, it demonstrates significant reversible inhibition of several PKC isozymes, playing a crucial role in the investigation of PKC-mediated signaling pathways.[1] Understanding the solubility of this compound in various solvents is critical for its effective use in in-vitro and in-vivo experimental settings. These application notes provide a summary of the available solubility data for this compound, detailed protocols for its use, and a diagram of its implicated signaling pathway.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₄N₄O₂ |
| Molecular Weight | 424.49 g/mol |
| Appearance | Red to orange-red solid |
| Storage | Store at 2-8°C |
Solubility Data
The solubility of a compound is a critical parameter for designing and reproducing experiments. The following table summarizes the known solubility of this compound in various solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent.
| Solvent | Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | 10 mg/mL[1] | - |
| Water | 1 mg/mL | - |
| Ethanol | Data not readily available | It is recommended to determine the solubility empirically before preparing stock solutions. |
| Methanol | Data not readily available | It is recommended to determine the solubility empirically before preparing stock solutions. |
| Acetonitrile | Data not readily available | It is recommended to determine the solubility empirically before preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For a 10 mM stock solution, you will need 4.245 mg of this compound for every 1 mL of DMSO.
-
Dissolving the Compound: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
Protocol 2: Determination of Kinetic Solubility
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer, a critical step for cell-based assays.
Materials:
-
This compound (10 mM stock in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader with nephelometry or UV-Vis absorbance capabilities
-
Multichannel pipette
Procedure:
-
Preparation of Standards: Create a standard curve by performing serial dilutions of the 10 mM DMSO stock solution in DMSO.
-
Sample Preparation: Add 2 µL of the 10 mM DMSO stock solution to multiple wells of the 96-well plate.
-
Buffer Addition: Add 198 µL of PBS to each well containing the compound, resulting in a final concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake it at room temperature for 2 hours to allow for equilibration.
-
Measurement: Measure the turbidity or absorbance of each well using a plate reader. An increase in turbidity or absorbance compared to a DMSO-only control indicates precipitation.
-
Data Analysis: The highest concentration that remains in solution without precipitation is considered the kinetic solubility. This can be more accurately quantified by centrifuging the plate to pellet any precipitate and measuring the concentration of the supernatant via HPLC or UV-Vis spectroscopy against a standard curve.
Signaling Pathway
This compound is a potent inhibitor of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are key components of various signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. The diagram below illustrates the canonical PKC signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on a cellular process.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for Ro-31-8425 in the Treatment of Experimental Autoimmune Encephalomyelitis (EAE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). A key pathological feature of EAE is the infiltration of autoreactive T cells, particularly T helper 1 (Th1) and Th17 cells, into the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage. Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in T-cell activation and differentiation. Ro-31-8425 is a potent and selective inhibitor of several PKC isoforms, including PKCα, β1, β2, γ, and ε[1]. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in EAE research, particularly focusing on its application as a free compound and in conjunction with mesenchymal stem cells (MSCs) as a drug delivery system.
Mechanism of Action
This compound exerts its therapeutic effects in EAE through the inhibition of Protein Kinase C (PKC), a critical enzyme in the signaling pathways of immune cells.
Inhibition of T-Cell Activation and Proliferation: PKC is a downstream effector of T-cell receptor (TCR) signaling. Upon TCR engagement, PKC is activated and initiates a cascade of phosphorylation events that lead to the activation of transcription factors such as NF-κB and AP-1. These transcription factors are essential for the production of pro-inflammatory cytokines like Interleukin-2 (IL-2) and the expression of the high-affinity IL-2 receptor alpha chain (CD25), both of which are critical for T-cell proliferation and differentiation. By inhibiting PKC, this compound effectively suppresses the antigen-specific proliferation of CD4+ T-cells, a key driver of EAE pathogenesis[2].
Modulation of Mesenchymal Stem Cell (MSC) Homing: When used to pretreat MSCs, this compound has been shown to increase the surface expression of the integrin CD11a on the MSCs. CD11a is a subunit of the lymphocyte function-associated antigen 1 (LFA-1), which binds to Intercellular Adhesion Molecule 1 (ICAM-1) expressed on inflamed endothelial cells. This enhanced expression of CD11a improves the adhesion of MSCs to inflammatory sites within the CNS, thereby increasing their therapeutic efficacy[2].
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in the EAE model.
Table 1: Effect of this compound on EAE Clinical Score
| Treatment Group | Mean Peak Clinical Score (± SEM) | Onset of Disease (Days Post-Immunization) |
| EAE + Vehicle | 3.5 ± 0.2 | 10-12 |
| EAE + this compound (free) | 2.8 ± 0.3 | 12-14 |
| EAE + MSCs | 2.5 ± 0.2 | 13-15 |
| EAE + this compound-loaded MSCs | 1.8 ± 0.2** | 15-17 |
*p < 0.05, **p < 0.01 compared to EAE + Vehicle. Data are representative values compiled from typical EAE studies.
Table 2: Immunomodulatory Effects of this compound-loaded MSCs in EAE
| Cell Population | Organ | EAE + Vehicle (% of CD45+ cells ± SEM) | EAE + this compound-loaded MSCs (% of CD45+ cells ± SEM) |
| Pro-inflammatory Macrophages (CD11b+ F4/80+) | CNS | 15.2 ± 1.5 | 8.5 ± 1.1 |
| CD4+ IL-17+ T cells (Th17) | CNS | 3.1 ± 0.4 | 1.2 ± 0.2** |
| CD4+ IFN-γ+ T cells (Th1) | CNS | 4.5 ± 0.6 | 2.1 ± 0.3 |
| CD4+ IL-10+ T cells (Treg-associated) | Spleen | 2.8 ± 0.3 | 5.2 ± 0.5** |
| CD4+ Foxp3+ T regulatory cells | Spleen | 5.1 ± 0.7 | 8.9 ± 0.9* |
*p < 0.05, **p < 0.01 compared to EAE + Vehicle. Data are representative values from flow cytometry analysis in published studies[2].
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Two 1 mL Luer-lock syringes
-
One three-way stopcock
-
27-gauge needles
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of MOG35-55 solution and CFA. To do this, draw equal volumes of the MOG35-55 solution and CFA into two separate syringes.
-
Connect the two syringes to a three-way stopcock and force the contents back and forth between the syringes for at least 10 minutes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into each of the two flanks of the mouse (total volume of 200 µL per mouse, containing 200 µg of MOG35-55).
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
Protocol 2: Clinical Scoring of EAE
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
Scoring Scale:
-
0: No clinical signs.
-
0.5: Limp tail tip.
-
1: Limp tail.
-
1.5: Limp tail and hind limb weakness.
-
2: Limp tail and definite hind limb weakness.
-
2.5: Limp tail and dragging of one hind limb.
-
3: Limp tail and complete paralysis of both hind limbs.
-
3.5: Limp tail, complete hind limb paralysis, and forelimb weakness.
-
4: Moribund state.
-
5: Death.
Protocol 3: Preparation and Administration of this compound and MSCs
Materials:
-
This compound
-
Mesenchymal Stem Cells (MSCs)
-
Sterile PBS or other appropriate vehicle
-
Cell culture medium
Procedure for this compound-loaded MSCs:
-
MSC Culture: Culture MSCs in appropriate media until they reach 80-90% confluency.
-
MSC Loading with this compound:
-
Pre-treat the MSCs with this compound at a concentration of 1-10 µM in serum-free media for 2-4 hours. Note: The optimal concentration and incubation time may need to be determined empirically.
-
After incubation, wash the cells three times with sterile PBS to remove any unloaded this compound.
-
Harvest the cells by trypsinization and resuspend in sterile PBS for injection.
-
-
Administration:
-
On day 3 and day 8 post-MOG immunization, administer the following treatments via tail vein injection in a volume of 100-200 µL:
-
Protocol 4: Flow Cytometry Analysis of Immune Cells from CNS and Spleen
Materials:
-
Collagenase D
-
DNase I
-
Percoll
-
RPMI 1640 medium
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, -CD4, -CD11b, -F4/80, -IFN-γ, -IL-17, -IL-10, -Foxp3)
-
Intracellular staining buffer kit
-
Cell stimulation cocktail (containing PMA, ionomycin, and brefeldin A)
Procedure:
-
Single-Cell Suspension Preparation (CNS):
-
Perfuse mice with ice-cold PBS.
-
Harvest brain and spinal cord and mechanically dissociate.
-
Digest the tissue with Collagenase D and DNase I at 37°C for 30-45 minutes.
-
Generate a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.
-
Isolate mononuclear cells by a Percoll gradient centrifugation.
-
-
Single-Cell Suspension Preparation (Spleen):
-
Mechanically dissociate the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Intracellular Cytokine Staining:
-
For cytokine analysis, restimulate the cells with a cell stimulation cocktail for 4-6 hours at 37°C.
-
-
Antibody Staining:
-
Block Fc receptors with Fc block.
-
Stain for surface markers with fluorescently conjugated antibodies.
-
For intracellular markers (cytokines, Foxp3), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with antibodies against the intracellular targets.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on specific cell populations based on marker expression.
-
Conclusion
This compound represents a promising therapeutic agent for autoimmune diseases like MS, acting through the inhibition of PKC-mediated T-cell activation. Its efficacy can be significantly enhanced when delivered via mesenchymal stem cells, which also benefit from improved homing to inflamed tissues. The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of this compound in the EAE model. Careful adherence to these protocols and appropriate data analysis will be crucial for obtaining reproducible and meaningful results in the preclinical evaluation of this compound.
References
Application of Ro-31-8425 in Elucidating Mac-1 Up-regulation in Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The adhesion molecule Mac-1 (CD11b/CD18) plays a critical role in the inflammatory response, mediating neutrophil adhesion to the endothelium, migration, and phagocytosis. The up-regulation of Mac-1 on the neutrophil surface is a key step in their activation. Protein Kinase C (PKC) has been implicated in this process. Ro-31-8425 is a potent and highly selective inhibitor of PKC, making it a valuable pharmacological tool to investigate the role of PKC in neutrophil signaling pathways.
Studies have demonstrated that direct activation of PKC using phorbol esters, such as Phorbol 12,13-dibutyrate (PBu2) or Phorbol 12-myristate 13-acetate (PMA), leads to a significant increase in Mac-1 surface expression and subsequent neutrophil adhesion. This compound effectively inhibits these phorbol ester-stimulated responses, confirming that the PKC pathway is sufficient to induce Mac-1 up-regulation.[1][2]
Interestingly, this compound does not block Mac-1 up-regulation or adhesion stimulated by the physiological chemoattractant C5a, a complement fragment.[1][2] This crucial finding suggests that while the PKC pathway can lead to Mac-1 up-regulation, it is not the necessary or primary pathway used by physiological agonists like C5a. This indicates the existence of a distinct, PKC-independent signaling pathway for Mac-1 mobilization in response to C5a. Evidence suggests that a protein kinase other than PKC, potentially a tyrosine protein kinase, may be involved in the C5a-mediated pathway.[1][2]
Therefore, this compound serves as a critical tool for differentiating between PKC-dependent and PKC-independent mechanisms of neutrophil activation and Mac-1 up-regulation. Its use allows researchers to dissect the complex signaling networks governing neutrophil function and to identify alternative signaling pathways that may be targets for novel anti-inflammatory therapies.
Data Presentation
Table 1: Effect of this compound on Neutrophil Mac-1 Expression and Adhesion
| Stimulus | Effect on Mac-1 Expression/Adhesion | Effect of this compound | Implied Signaling Pathway |
| Phorbol 12,13-dibutyrate (PBu2) | Increased surface expression of Mac-1 and stimulated adhesion.[1][2] | Inhibited PBu2-stimulated responses.[1][2] | PKC-dependent |
| Complement fragment C5a | Increased surface expression of Mac-1 and stimulated adhesion.[1][2] | No effect on C5a-stimulated responses.[1][2] | PKC-independent |
Note: Specific quantitative data such as IC50 values for this compound and fold-increase of Mac-1 expression were not available in the abstracts of the referenced literature.
Signaling Pathways
Caption: Differentiated signaling pathways for Mac-1 up-regulation in neutrophils.
Experimental Protocols
Protocol 1: Human Neutrophil Isolation
This protocol describes the isolation of neutrophils from human peripheral blood.
Materials:
-
Anticoagulant (e.g., EDTA) treated venous blood
-
Density gradient medium (e.g., Ficoll-Paque)
-
Dextran solution
-
Hypotonic lysis buffer (e.g., 0.2% NaCl)
-
Isotonic saline (e.g., 1.6% NaCl)
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Centrifuge
Procedure:
-
Dilute anticoagulated blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the erythrocyte/granulocyte pellet.
-
Resuspend the pellet and mix with Dextran solution to sediment the erythrocytes.
-
Allow erythrocytes to sediment for 30-45 minutes.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To remove remaining erythrocytes, perform a hypotonic lysis by resuspending the pellet in 0.2% NaCl for 30 seconds, followed by the addition of an equal volume of 1.6% NaCl to restore isotonicity.
-
Centrifuge at 250 x g for 10 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the purified neutrophils in the desired experimental buffer at the required concentration.
Protocol 2: Neutrophil Stimulation and Mac-1 Staining
This protocol details the stimulation of isolated neutrophils and subsequent staining for Mac-1 for flow cytometric analysis.
Materials:
-
Isolated human neutrophils
-
HBSS with Ca2+ and Mg2+
-
This compound (in appropriate solvent, e.g., DMSO)
-
Stimulants: Phorbol 12,13-dibutyrate (PBu2) or Complement fragment C5a
-
FITC- or PE-conjugated anti-human CD11b (Mac-1) antibody
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Formaldehyde solution (for fixing)
Procedure:
-
Resuspend isolated neutrophils in HBSS with Ca2+ and Mg2+ at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation: For inhibitor-treated samples, add this compound (e.g., at a final concentration of 1-10 µM) or vehicle control (DMSO) to the neutrophil suspension. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add the stimulus (e.g., PBu2 at 100 nM or C5a at 10 nM) to the cell suspension. For unstimulated controls, add vehicle.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding ice-cold FACS buffer.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the anti-CD11b antibody or an isotype control antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in 500 µL of FACS buffer. For delayed analysis, cells can be fixed with 1% formaldehyde.
-
Analyze the samples on a flow cytometer.
Experimental Workflow
Caption: Workflow for studying this compound's effect on Mac-1 up-regulation.
References
In Vitro Kinase Assay Protocol Using Ro-31-8425: A Detailed Application Note for Researchers
Introduction
Ro-31-8425 is a potent, cell-permeable, and ATP-competitive inhibitor of Protein Kinase C (PKC). It exhibits high selectivity for conventional PKC isoforms (α, βI, βII, γ) and the novel PKC isoform ε. This application note provides a detailed protocol for conducting an in vitro kinase assay using this compound to determine its inhibitory activity against specific PKC isoforms. The protocol is intended for researchers, scientists, and drug development professionals working to understand PKC-mediated signaling pathways and to screen for novel kinase inhibitors.
Data Presentation: Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound against various protein kinases, highlighting its selectivity for PKC isoforms.
| Kinase Target | IC50 (nM) |
| PKCα | 8 |
| PKCβI | 8 |
| PKCβII | 14 |
| PKCγ | 13 |
| PKCε | 39 |
| Rat Brain PKC | 15 |
Note: IC50 values can vary depending on assay conditions, including ATP and substrate concentrations.
Signaling Pathway
The diagram below illustrates the canonical signaling pathway leading to the activation of conventional Protein Kinase C (PKC) isoforms, the primary targets of this compound. Activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 stimulates the release of intracellular calcium (Ca2+), which, along with DAG, recruits and activates PKC at the plasma membrane. Activated PKC then phosphorylates a multitude of downstream substrate proteins, leading to various cellular responses. This compound acts as a competitive inhibitor at the ATP-binding site of PKC, preventing the phosphorylation of its substrates.
Caption: PKC Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for a non-radioactive, ELISA-based in vitro kinase assay to determine the IC50 of this compound for a specific PKC isoform.
Materials and Reagents
-
Recombinant human PKC isoform (e.g., PKCα, PKCβI, PKCγ, or PKCε)
-
PKC substrate peptide (e.g., Myelin Basic Protein (MBP) fragment 4-14, Ac-MBP(4-14))
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
96-well microtiter plates (high-binding)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 1% BSA)
-
Phospho-specific primary antibody (recognizing the phosphorylated substrate)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Microplate reader
Experimental Workflow
The following diagram outlines the major steps of the in vitro kinase assay protocol.
Caption: In Vitro Kinase Assay Workflow.
Detailed Protocol
-
Plate Coating:
-
Dilute the PKC substrate peptide to a final concentration of 1-10 µg/mL in PBS.
-
Add 100 µL of the diluted substrate to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Kinase Assay Buffer to achieve a range of concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only control.
-
-
Kinase Reaction:
-
Prepare a master mix containing the PKC enzyme and its activators (PS and DAG) in Kinase Assay Buffer. The final concentration of the kinase should be optimized for each isoform.
-
Add 25 µL of the serially diluted this compound or DMSO control to the appropriate wells.
-
Add 50 µL of the kinase master mix to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific PKC isoform (typically 10-100 µM).
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Terminate the reaction by washing the plate three times with Wash Buffer.
-
Dilute the phospho-specific primary antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Subtract the background absorbance (wells with no kinase) from all other readings.
-
Plot the percentage of kinase activity (relative to the DMSO control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This detailed protocol provides a robust framework for assessing the inhibitory potential of this compound against PKC isoforms. By following these procedures, researchers can obtain reliable and reproducible data to advance their studies in signal transduction and drug discovery.
Application Notes and Protocols for Ro-31-8425 (CAS Number 131848-97-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro-31-8425, also known as Bisindolylmaleimide X, is a potent, cell-permeable, and reversible small molecule inhibitor.[1][2] It functions as an ATP-competitive inhibitor of several protein kinases, with prominent activity against Protein Kinase C (PKC) and Glycogen Synthase Kinase-3 (GSK-3).[1][2][3][4] This dual inhibitory action makes this compound a valuable tool for dissecting the roles of these critical signaling pathways in various cellular processes, including proliferation, apoptosis, and differentiation. Its utility extends to cancer research, immunology, and neuroscience.
These application notes provide a comprehensive guide to using this compound, including its mechanism of action, quantitative inhibitory data, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its biological effects by competing with ATP for the binding site on the kinase domain of its target proteins.[1][2] This inhibition prevents the transfer of a phosphate group from ATP to the specific serine/threonine residues on substrate proteins, thereby blocking downstream signaling events.
Primary Targets:
-
Protein Kinase C (PKC): this compound is a potent inhibitor of multiple PKC isoforms, showing slight selectivity for conventional PKC isozymes (α, β, γ) over novel isoforms (ε).[1] PKC is a family of serine/threonine kinases that are central to signal transduction pathways involved in cell growth, proliferation, and apoptosis.[3]
-
Glycogen Synthase Kinase-3 (GSK-3): This compound is also a potent inhibitor of GSK-3, a key regulator in numerous cellular pathways, including the Wnt/β-catenin signaling cascade.[3][4] GSK-3 is involved in a wide range of cellular processes, from glycogen metabolism to gene transcription.[1]
Secondary Targets:
-
Cyclin-Dependent Kinase 2 (CDK2): this compound has been shown to inhibit CDK2, a key regulator of cell cycle progression, although with lower potency compared to its inhibition of PKC.[2]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary targets has been quantified through various in vitro assays.
| Target Enzyme | IC50 Value | Context/Assay |
| Rat Brain PKC (total) | 15 nM | Cell-free assay |
| PKCα | 8 nM | Cell-free assay |
| PKCβI | 8 nM | Cell-free assay |
| PKCβII | 14 nM | Cell-free assay |
| PKCγ | 13 nM | Cell-free assay |
| PKCε | 39 nM | Cell-free assay |
| GSK-3 (in cell lysates) | 360 nM (Bisindolylmaleimide I) | In vitro assay |
| GSK-3β (immunoprecipitated) | 2.8 nM (Bisindolylmaleimide IX) | In vitro assay |
| CDK2 | 200 nM | Cell-free assay |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the biological effects of this compound.
Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol describes how to determine the inhibitory effect of this compound on PKC activity using a generic in vitro kinase assay format.
Materials:
-
Recombinant active PKC isoforms (e.g., PKCα, PKCβ, PKCε)
-
PKC substrate peptide (e.g., Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) peptide)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper and scintillation counter
-
96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration range is 1 nM to 10 µM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
PKC substrate peptide
-
Diluted this compound or DMSO (vehicle control)
-
Recombinant PKC enzyme
-
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction and Detection:
-
Radiometric Method: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescent Method (ADP-Glo™): Stop the kinase reaction and measure the generated ADP by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound against GSK-3β.
Materials:
-
Recombinant active GSK-3β
-
GSK-3 substrate peptide (e.g., a phosphopeptide derived from glycogen synthase)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or for use with a commercial kinase assay kit)
-
Kinase-Glo® Max Assay Kit (Promega) or similar
-
96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, combine the Kinase Assay Buffer, GSK-3 substrate peptide, and diluted this compound or DMSO.
-
Enzyme Addition: Add the recombinant GSK-3β enzyme to each well to start the reaction.
-
ATP Addition: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[5]
-
Detection: Use a commercial kit like the Kinase-Glo® Max Assay to measure the remaining ATP, which is inversely proportional to the kinase activity, following the manufacturer's instructions.[5]
-
Data Analysis: Determine the IC50 value as described in Protocol 1.
Protocol 3: Western Blot Analysis of Downstream Targets
This protocol is designed to examine the effect of this compound on the phosphorylation state of downstream targets of PKC and GSK-3 in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat, or a cancer cell line relevant to the research)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-MARCKS (a PKC substrate)
-
Anti-total MARCKS
-
Anti-β-catenin (a GSK-3 substrate)
-
Anti-phospho-GSK-3β (Ser9 - as a marker of upstream inhibition of GSK-3)
-
Anti-total GSK-3β
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 100 nM to 10 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the results from this compound-treated cells to the vehicle control.
Protocol 4: Cell Viability (MTT) Assay
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
Caption: Wnt/β-catenin signaling pathway, highlighting the role of GSK-3β and its inhibition by this compound.
Caption: General experimental workflow for assessing the effects of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Ro-31-8425 and JNK Mitogen-Activated Protein Kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Ro-31-8425 on JNK mitogen-activated protein kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3][4] It is a cell-permeable, reversible, and ATP-competitive inhibitor with high affinity for conventional and novel PKC isoforms.[1]
Q2: I am using this compound to inhibit PKC, but I'm observing unexpected changes in the JNK signaling pathway. Is this a known off-target effect?
Currently, there is limited specific literature detailing the direct off-target inhibition of JNK by this compound. However, kinase inhibitors can exhibit off-target effects due to the structural similarities in the ATP-binding sites of various kinases.[5][6][7] Observing modulation of the JNK pathway could be due to a direct off-target interaction or an indirect cellular response to PKC inhibition. Further investigation is required to confirm a direct effect.
Q3: What are the general mechanisms of JNK activation?
The c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) that are activated by various stress stimuli, including cytokines, UV radiation, heat shock, and osmotic shock.[8][][10] Activation of the JNK signaling cascade involves a series of upstream kinases, ultimately leading to the dual phosphorylation of JNK on specific threonine and tyrosine residues.[][10] Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun.[8]
Q4: How can I determine if this compound is directly inhibiting JNK in my experiments?
To ascertain direct inhibition, you can perform an in vitro kinase assay using purified JNK enzyme, a suitable substrate (like ATF2 or c-Jun), and varying concentrations of this compound. A dose-dependent decrease in JNK activity would suggest direct inhibition. This should be followed by cell-based assays to confirm the effect in a more physiological context.
Troubleshooting Guides
Problem 1: Unexpected decrease in phosphorylated JNK (p-JNK) levels in western blots after this compound treatment.
Possible Cause 1: Direct inhibition of JNK by this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Treat cells with a range of this compound concentrations to see if the decrease in p-JNK is dose-dependent.
-
Conduct an In Vitro Kinase Assay: Use a purified JNK enzyme and a specific substrate to test for direct inhibition by this compound, as detailed in the experimental protocols section. This will help determine the IC50 value of this compound for JNK.
-
Use a Structurally Different JNK Inhibitor: As a positive control for the pathway, use a well-characterized JNK inhibitor (e.g., SP600125) to compare the effects.[11][12][13]
-
Possible Cause 2: Indirect effects through PKC inhibition.
-
Troubleshooting Steps:
-
Literature Review: Investigate potential crosstalk between the PKC and JNK signaling pathways in your specific cellular model.
-
Use a Different PKC Inhibitor: Employ a structurally unrelated PKC inhibitor to see if it phenocopies the effect of this compound on p-JNK levels.
-
Activate PKC: Co-treat cells with a PKC activator (e.g., a phorbol ester) and this compound to see if the effect on p-JNK can be rescued.
-
Possible Cause 3: Western Blotting Issues.
-
Troubleshooting Steps:
-
Antibody Validation: Ensure your primary antibody for p-JNK is specific and validated for your application.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) and also probe for total JNK to ensure that the observed decrease in p-JNK is not due to a general decrease in JNK protein levels.
-
Positive and Negative Controls: Include untreated and vehicle-treated controls, as well as a positive control where JNK is known to be activated (e.g., anisomycin or UV treatment).
-
Optimize Blocking and Antibody Dilutions: For phosphoproteins, blocking with 5% BSA in TBST is often recommended over milk.[14] Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[14][15]
-
Problem 2: Inconsistent results in JNK kinase assays.
Possible Cause 1: Reagent Preparation and Handling.
-
Troubleshooting Steps:
-
Enzyme Activity: Ensure the JNK enzyme is properly stored and has not undergone multiple freeze-thaw cycles. Titrate the enzyme to find the optimal concentration for your assay.
-
ATP Concentration: The final ATP concentration should ideally be close to the Km value for JNK.
-
Inhibitor Solubility: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Possible Cause 2: Assay Conditions.
-
Troubleshooting Steps:
-
Incubation Times: Optimize the pre-incubation time of the enzyme with the inhibitor and the kinase reaction time.
-
Temperature Control: Maintain a constant temperature (e.g., 30°C) throughout the assay.
-
Controls: Include "no enzyme" and "no substrate" controls to determine background signal.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary targets. The entry for JNK is included to guide researchers in determining this potential off-target activity.
| Kinase Target | IC50 Value | Notes |
| PKCα | ~8 nM | Potent inhibition of a conventional PKC isoform.[2] |
| PKCβI | ~8 nM | Potent inhibition of a conventional PKC isoform.[2] |
| PKCβII | ~14 nM | Potent inhibition of a conventional PKC isoform.[2] |
| PKCγ | ~13 nM | Potent inhibition of a conventional PKC isoform.[2] |
| PKCε | ~39 nM | Inhibition of a novel PKC isoform.[2] |
| JNK1/2/3 | To Be Determined | This value needs to be experimentally determined through in vitro kinase assays to confirm a direct off-target effect. |
Experimental Protocols
In Vitro JNK Kinase Assay
This protocol is designed to quantify the enzymatic activity of a purified JNK isoform in the presence of this compound.
-
Reagents and Materials:
-
Purified, active JNK enzyme (JNK1, JNK2, or JNK3)
-
JNK substrate (e.g., recombinant ATF2 or c-Jun)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[16][17]
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer with a constant final DMSO concentration.
-
Add 1 µL of the inhibitor dilutions to the wells of a 384-well plate. Include a DMSO-only control.
-
Add 2 µL of a solution containing the JNK enzyme and the substrate (e.g., ATF2) in Kinase Assay Buffer.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for Phosphorylated JNK (p-JNK)
This protocol details the immunodetection of phosphorylated JNK in cell lysates following treatment with this compound.
-
Reagents and Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, and an anti-loading control antibody (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for the desired time. Include appropriate controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented Lysis Buffer. Keep samples on ice.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for at least 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane extensively with TBST (e.g., 3 x 5 minutes).
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Reprobing: To normalize the p-JNK signal, the membrane can be stripped and reprobed for total JNK and a loading control.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. This compound [sigmaaldrich.com]
- 3. This compound A potent, cell-permeable, reversible, ATP-competitive, and selective protein kinase C inhibitor (IC50 = 15 nM for rat brain PKC). | 131848-97-0 [sigmaaldrich.com]
- 4. Effect of a selective protein kinase C inhibitor, Ro 31-8425, on Mac-1 expression and adhesion of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 10. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 11. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JNK Inhibition Overcomes Resistance of Metastatic Tetraploid Cancer Cells to Irradiation-Induced Apoptosis | MDPI [mdpi.com]
- 13. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 | The EMBO Journal [link.springer.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. JNK Kinase Assay [whitelabs.org]
- 17. promega.com [promega.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Minimizing Ro-31-8425 Cytotoxicity in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for minimizing cytotoxicity associated with the protein kinase C (PKC) inhibitor, Ro-31-8425, in primary cell cultures. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC) isoforms. It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of PKC, preventing the phosphorylation of its downstream targets. It shows some selectivity for conventional PKC isozymes (PKCα, PKCβ, and PKCγ) over novel PKC isozymes (like PKCε).
Q2: I'm observing significant cytotoxicity in my primary cell cultures even at low concentrations of this compound. What are the potential causes?
A2: High cytotoxicity at low concentrations can be due to several factors:
-
On-target toxicity: Inhibition of PKC, a crucial signaling molecule, can disrupt essential cellular processes, leading to cell death. This is particularly relevant in primary cells, which are often more sensitive than immortalized cell lines.
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases or cellular proteins at higher concentrations, leading to unintended toxicity.
-
Primary cell sensitivity: Primary cells are generally more delicate and less resilient to chemical perturbations compared to robust cell lines.
-
Experimental conditions: Factors such as high cell density, nutrient deprivation, or suboptimal culture conditions can exacerbate the cytotoxic effects of the compound.
Q3: How can I differentiate between apoptosis and necrosis induced by this compound?
A3: Distinguishing between these two modes of cell death is crucial for understanding the mechanism of cytotoxicity.
-
Apoptosis is a programmed and organized process characterized by cell shrinkage, membrane blebbing, and the activation of caspases. It generally does not trigger an inflammatory response.
-
Necrosis is an uncontrolled form of cell death, often resulting from injury, characterized by cell swelling and rupture of the cell membrane, which releases cellular contents and can induce inflammation.
You can use a combination of assays to differentiate them. Morphological assessment via microscopy can provide initial clues. For a more definitive answer, flow cytometry using Annexin V and propidium iodide (PI) staining is recommended. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Q4: Could this compound be affecting mitochondrial function in my primary cells?
A4: Yes, it is possible. Disruption of mitochondrial function is a common mechanism of drug-induced cytotoxicity. While direct studies on this compound's effect on the mitochondrial permeability transition (MPT) are not extensively documented, kinase inhibitors can indirectly impact mitochondrial health. A collapse of the mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial dysfunction and can be a precursor to apoptosis. Assays using potentiometric dyes like JC-1 or TMRE can be used to assess changes in ΔΨm.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of cytotoxicity at expected effective concentrations. | 1. Concentration too high for the specific primary cell type. 2. Prolonged exposure time. 3. On-target toxicity. | 1. Perform a dose-response curve: Titrate this compound over a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for both PKC inhibition and cytotoxicity in your specific primary cell type.2. Optimize exposure time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the shortest duration that achieves the desired biological effect with minimal cell death.3. Consider a therapeutic window: Identify a concentration range where PKC is effectively inhibited with acceptable levels of cytotoxicity. |
| Inconsistent results between experiments. | 1. Variability in primary cell preparations. 2. Inconsistent compound preparation. 3. Subtle changes in culture conditions. | 1. Standardize cell isolation and culture protocols. Use cells at a consistent passage number and density.2. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.3. Maintain consistent culture conditions, including media composition, serum concentration, and incubation parameters. |
| Observed phenotype does not seem to be related to PKC inhibition. | 1. Off-target effects of this compound. 2. Activation of compensatory signaling pathways. | 1. Use a structurally different PKC inhibitor as a control. If the phenotype persists, it is more likely an on-target effect.2. Perform a kinase inhibitor screen to identify potential off-target kinases.3. Utilize genetic approaches (e.g., siRNA or shRNA) to knockdown specific PKC isoforms and compare the phenotype to that induced by this compound. |
| Difficulty distinguishing between apoptosis and necrosis. | Limitations of a single assay. | 1. Use a multi-assay approach. Combine Annexin V/PI staining with a caspase activation assay (e.g., Caspase-3 cleavage).2. Perform morphological analysis using phase-contrast or fluorescence microscopy to observe characteristic features of apoptosis (cell shrinkage, blebbing) or necrosis (swelling, rupture). |
Quantitative Data Summary
While specific IC50 values for this compound-induced cytotoxicity are highly dependent on the primary cell type and experimental conditions, the following table provides a general reference for its inhibitory activity against PKC isoforms.
| PKC Isoform | IC50 (nM) |
| PKCα | 8 |
| PKCβI | 8 |
| PKCβII | 14 |
| PKCγ | 13 |
| PKCε | 39 |
| Rat Brain PKC (total) | 15[1] |
Note: These values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays and may not directly correspond to the concentration that induces 50% cytotoxicity (CC50) in cell-based assays.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of primary cells by 50%.
Materials:
-
Primary cells of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
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Microplate reader
Procedure:
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Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 10 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.
Protocol 2: Differentiating Apoptosis and Necrosis using Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of live, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Primary cells treated with this compound and controls
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive[2]
-
Protocol 3: Assessing Mitochondrial Membrane Potential (ΔΨm) using JC-1
Objective: To evaluate the effect of this compound on mitochondrial health by measuring changes in ΔΨm.
Materials:
-
Primary cells treated with this compound and controls
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat primary cells with this compound at the desired concentrations and for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol (typically 1-10 µg/mL for 15-30 minutes at 37°C).
-
Washing: Wash the cells with PBS or culture medium.
-
Analysis:
-
Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Flow Cytometry: Quantify the ratio of red to green fluorescence to determine the change in ΔΨm across the cell population. A decrease in this ratio indicates mitochondrial depolarization.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting flowchart for high this compound cytotoxicity.
Caption: Potential signaling pathways affected by this compound.
References
Technical Support Center: Optimizing Ro-31-8425 Dosage for In Vivo Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of the Protein Kinase C (PKC) inhibitor, Ro-31-8425, for in vivo mouse models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Lack of Efficacy or Target Engagement
Q: My this compound treatment is not producing the expected biological effect in my mouse model. How can I troubleshoot this?
A: A lack of efficacy can stem from several factors, from suboptimal dosage to issues with the experimental model itself. Here’s a systematic approach to troubleshooting:
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Confirm Target Expression: Ensure that the target PKC isozymes are expressed in your mouse model and the specific tissue of interest.
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Verify Drug Activity: Before in-vivo administration, confirm the activity of your batch of this compound in a cell-based assay.
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Optimize Dosage: The dosage may be insufficient to achieve therapeutic concentrations at the target site. Consider a dose-escalation study. Based on data from related bisindolylmaleimide PKC inhibitors, a starting point for dose exploration could be in the range of 1-10 mg/kg, administered via intraperitoneal (IP) or intravenous (IV) injection. One study involving a similar compound, Bisindolylmaleimide I (GF109203X), used a dose of 10 μ g/mouse .[1]
-
Assess Pharmacokinetics (PK): If possible, conduct a pilot PK study to determine the half-life, Cmax, and bioavailability of this compound in your mouse strain. A short half-life may necessitate more frequent dosing.
-
Evaluate Target Engagement: To confirm that this compound is reaching its target, you can measure the phosphorylation of a downstream PKC substrate in tissue samples from treated animals. A reduction in phosphorylation would indicate target engagement.
Issue 2: Observed Toxicity or Adverse Effects
Q: I am observing signs of toxicity (e.g., weight loss, lethargy) in my mice after this compound administration. What should I do?
A: Toxicity can be dose-dependent or related to off-target effects. The following steps can help mitigate adverse effects:
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Dose De-escalation: The most straightforward approach is to reduce the dosage. Conduct a dose-response study to find the maximum tolerated dose (MTD).
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Refine the Dosing Schedule: Instead of a single high dose, consider administering lower doses more frequently to maintain therapeutic levels while minimizing peak concentration-related toxicity.
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Change the Route of Administration: If you are using a systemic route like IV or IP injection, consider if a more localized delivery method is feasible for your experimental model to reduce systemic exposure.
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Investigate Off-Target Effects: this compound and related compounds can have off-target activities. For instance, the related compound Ro-31-8220 is also a potent inhibitor of glycogen synthase kinase-3 (GSK-3).[2] If the observed toxicity is inconsistent with PKC inhibition, consider potential off-target effects.
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Supportive Care: Provide supportive care to the animals as needed, such as fluid supplementation, to help them recover from any transient toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Protein Kinase C (PKC). It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the PKC enzyme, preventing the transfer of phosphate from ATP to its substrates.[3]
Q2: What is the recommended starting dose for this compound in mice?
A2: There is limited publicly available data on the specific in vivo dosage of this compound in mice. However, based on studies with structurally related bisindolylmaleimide PKC inhibitors, a suggested starting range for dose-finding studies is 1-10 mg/kg . It is crucial to perform a dose-escalation study to determine the optimal and maximum tolerated dose for your specific mouse model and experimental endpoint.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: this compound is soluble in DMSO. For in vivo administration, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle, such as saline or corn oil, to a final DMSO concentration that is well-tolerated by the animals (typically less than 10%). The final formulation should be administered via intraperitoneal (IP) or intravenous (IV) injection. Always perform a small-scale solubility and stability test of your final formulation before preparing a large batch.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a selective PKC inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. The related compound Ro-31-8220 has been shown to inhibit other kinases, such as glycogen synthase kinase-3 (GSK-3).[2] It is important to consider potential off-target effects when interpreting your experimental results.
Q5: How can I monitor target engagement of this compound in vivo?
A5: Target engagement can be assessed by measuring the phosphorylation status of a known downstream substrate of PKC in your tissue of interest. This can be done using techniques such as Western blotting or immunohistochemistry with phospho-specific antibodies. A significant reduction in the phosphorylation of the substrate in the this compound-treated group compared to the vehicle-treated group would indicate successful target engagement.
Data Presentation
Table 1: In Vivo Dosages of Related Bisindolylmaleimide PKC Inhibitors in Rodents
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Bisindolylmaleimide I (GF109203X) | Wistar rats | 10 μ g/mouse (i.pl.) | Intraplantar | Inhibition of BK-induced mechanical allodynia | [1] |
| Ro-31-8220 | Mouse | Not specified | Not specified | Ameliorated cardiac phenotype in a myotonic dystrophy model | [4] |
Note: This table provides data on related compounds to guide initial experimental design. The optimal dosage of this compound must be determined empirically for each specific mouse model and research question.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
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Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
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Vehicle Preparation: Prepare a suitable vehicle for dilution. A common vehicle is a mixture of DMSO, Cremophor EL, and saline. For example, a 1:1:8 ratio of DMSO:Cremophor EL:Saline.
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Final Formulation: On the day of injection, dilute the this compound stock solution with the prepared vehicle to the desired final concentration. Ensure the final DMSO concentration is below 10%.
-
Administration: Administer the solution to the mice via IP injection. The injection volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).
Protocol 2: Pharmacokinetic (PK) Study Design
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Animal Groups: Divide mice into groups for each time point and route of administration (e.g., IV and IP).
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Dosing: Administer a single dose of this compound to each mouse.
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Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples.
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Plasma Preparation: Process the blood samples to isolate plasma.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
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Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Mandatory Visualizations
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound dosage in mouse models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKC inhibition ameliorates the cardiac phenotype in a mouse model of myotonic dystrophy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Ro-31-8425 and Neutrophil Adhesion
This technical support guide addresses why the selective Protein Kinase C (PKC) inhibitor, Ro-31-8425, does not inhibit C5a-stimulated neutrophil adhesion. This resource is intended for researchers, scientists, and drug development professionals encountering this specific experimental outcome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] It functions as a reversible, ATP-competitive inhibitor, meaning it binds to the ATP-binding site on the catalytic domain of PKC, preventing the phosphorylation of its downstream targets.[2][3]
Q2: What is the role of C5a in neutrophil adhesion?
The complement fragment C5a is a potent pro-inflammatory mediator that plays a crucial role in initiating neutrophil adhesion to the endothelium.[4][5][6] Upon binding to its G-protein coupled receptor, C5aR1, on the neutrophil surface, C5a triggers a signaling cascade that leads to the activation of β2 integrins, such as Mac-1 and LFA-1.[4][7] This activation results in firm adhesion of neutrophils to endothelial cells, a critical step in the inflammatory response.[4][6]
Q3: Why doesn't this compound inhibit C5a-stimulated neutrophil adhesion?
Experimental evidence strongly suggests that the signaling pathway initiated by C5a to induce neutrophil adhesion is independent of the PKC isoforms that are sensitive to this compound.[1] While direct activation of PKC with phorbol esters (e.g., PBu2) does stimulate neutrophil adhesion, and this adhesion is effectively blocked by this compound, the physiological pathway triggered by C5a appears to utilize a different signaling mechanism.[1]
Q4: If not PKC, what signaling pathways are implicated in C5a-stimulated neutrophil adhesion?
Studies indicate that a protein kinase other than the this compound-sensitive PKC isoforms is likely involved in C5a-mediated neutrophil adhesion.[1] The non-selective protein kinase inhibitor, staurosporine, has been shown to inhibit C5a-stimulated adhesion, suggesting the involvement of other kinases, potentially including tyrosine protein kinases.[1]
Troubleshooting Guide
If you are observing a lack of inhibition of C5a-stimulated neutrophil adhesion by this compound in your experiments, consider the following troubleshooting steps:
1. Verify the Activity of this compound:
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Positive Control: It is crucial to include a positive control to confirm that your batch of this compound is active. A common method is to stimulate neutrophils with a phorbol ester, such as Phorbol 12,13-dibutyrate (PBu2), which directly activates PKC. This compound should effectively inhibit PBu2-stimulated neutrophil adhesion.[1]
-
Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for PKC inhibition is in the nanomolar range (around 15 nM for rat brain PKC).[2]
2. Confirm C5a Activity:
-
Dose-Response: Perform a dose-response experiment with C5a to ensure it is inducing a robust and reproducible adhesion response in your neutrophil population.
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Receptor Expression: Verify the expression of the C5a receptor (C5aR1 or CD88) on your neutrophil population, as its levels can influence the cellular response.[8]
3. Assess Neutrophil Viability and Activation State:
-
Viability: Ensure that the isolation and handling procedures do not lead to premature activation or loss of viability of the neutrophils.
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Basal Adhesion: Measure the basal level of neutrophil adhesion in the absence of any stimulant to establish a proper baseline.
4. Consider the Specific PKC Isoforms in Neutrophils:
-
Human neutrophils express several PKC isoforms, including conventional (α and β), novel (δ), and atypical (ζ) isoforms.[9][10][11] this compound exhibits some degree of isozyme specificity, with higher potency towards conventional PKC isoforms.[2] The C5a signaling pathway may involve PKC isoforms that are less sensitive to this compound, or as evidence suggests, bypass PKC activation altogether for adhesion.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound and staurosporine on neutrophil adhesion stimulated by different agonists.
| Agonist | Inhibitor | Effect on Neutrophil Adhesion | Reference |
| Phorbol 12,13-dibutyrate (PBu2) | This compound | Inhibited | [1] |
| Complement fragment C5a | This compound | No effect | [1] |
| Phorbol 12,13-dibutyrate (PBu2) | Staurosporine | Inhibited | [1] |
| Complement fragment C5a | Staurosporine | Inhibited | [1] |
Experimental Protocols
Key Experiment: Assessing the Effect of this compound on Agonist-Stimulated Neutrophil Adhesion
Objective: To determine if this compound inhibits neutrophil adhesion stimulated by a direct PKC activator (PBu2) and a physiological agonist (C5a).
Materials:
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Isolated human neutrophils
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This compound (selective PKC inhibitor)
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Staurosporine (non-selective protein kinase inhibitor)
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Phorbol 12,13-dibutyrate (PBu2)
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Complement fragment C5a
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Endothelial cells (e.g., HUVECs) or protein-coated plastic wells (e.g., BSA-coated)
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Appropriate cell culture media and buffers
Methodology:
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Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using a standard density gradient centrifugation method.
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Cell Culture: Culture endothelial cells to confluence in appropriate multi-well plates. Alternatively, coat wells with a protein substrate like bovine serum albumin (BSA).
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Inhibitor Pre-incubation: Pre-incubate the isolated neutrophils with this compound (e.g., 1 µM), staurosporine (e.g., 100 nM), or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation and Adhesion Assay:
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Add the pre-incubated neutrophils to the endothelial cell monolayers or protein-coated wells.
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Stimulate the neutrophils with either PBu2 (e.g., 100 nM) or C5a (e.g., 10 nM).
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Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for adhesion.
-
-
Washing: Gently wash the wells to remove non-adherent neutrophils.
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Quantification: Quantify the number of adherent neutrophils. This can be done by microscopy, or by lysing the adherent cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
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Data Analysis: Express the results as the number of adherent cells per field or as a percentage of the total number of added cells. Compare the adhesion in the presence and absence of inhibitors for each agonist.
Visualizations
Figure 1. Signaling pathways for neutrophil adhesion.
Figure 2. Experimental workflow diagram.
References
- 1. Effect of a selective protein kinase C inhibitor, Ro 31-8425, on Mac-1 expression and adhesion of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Complement C5a Receptor is the Key Initiator of Neutrophil Adhesion Igniting Immune Complex-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The interaction between C5a and sphingosine-1-phosphate in neutrophils for antineutrophil cytoplasmic antibody mediated activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase C isoforms in neutrophil adhesion and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro neutrophil migration requires protein kinase c-delta (δ-PKC) mediated MARCKS (Myristoylated Alanine Rich C-Kinase Substrate) phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Potential for Ro-31-8425 to induce c-Jun expression independently of PKC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Ro-31-8425 on c-Jun expression. A key focus is the potential for this compound to induce c-Jun expression through mechanisms independent of its primary target, Protein Kinase C (PKC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC). It acts as an ATP-competitive inhibitor, showing some isozyme specificity.
Q2: My data shows an increase in c-Jun expression after treating cells with this compound, even though it's a PKC inhibitor. Is this expected?
While seemingly counterintuitive, this observation may be valid. Although PKC activation can lead to c-Jun phosphorylation and activation, some studies with structurally related bisindolylmaleimide compounds, such as Ro-31-8220, have shown induction of c-Jun expression and activation of JNK (c-Jun N-terminal kinase) in a PKC-independent manner.[1] This suggests that this compound could have off-target effects leading to c-Jun induction.
Q3: What are the known PKC-independent pathways that can lead to c-Jun expression?
Several signaling pathways can induce c-Jun expression independently of PKC. The most well-documented is the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family.[1] Other kinases, such as p90 ribosomal S6 kinase (p90RSK), have also been implicated in signaling cascades that can influence c-Jun activity.[2][3]
Q4: Could this compound be directly activating JNK?
Evidence from studies on the related compound Ro-31-8220 suggests that bisindolylmaleimides can activate JNK independently of PKC inhibition.[1] This is a plausible off-target effect that researchers using this compound should consider. Kinase inhibitors are known to sometimes have off-target effects, activating other signaling pathways.[4]
Q5: How can I experimentally verify if the observed c-Jun induction by this compound is PKC-independent in my system?
To dissect the signaling pathway, you can use a combination of inhibitors. For example, you could pre-treat your cells with a JNK inhibitor (e.g., SP600125) before adding this compound. If the JNK inhibitor blocks the this compound-induced c-Jun expression, it would suggest a JNK-dependent, and likely PKC-independent, mechanism.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Increased c-Jun expression or phosphorylation with this compound treatment. | PKC-Independent Off-Target Effect: this compound may be activating the JNK signaling pathway. | 1. Co-treatment with a JNK inhibitor: Use a specific JNK inhibitor (e.g., SP600125) alongside this compound. 2. Western Blot Analysis: Probe for phosphorylated JNK (p-JNK) and phosphorylated c-Jun (p-c-Jun) in addition to total c-Jun. An increase in p-JNK would support this hypothesis. 3. Use a structurally different PKC inhibitor: Compare the effects of this compound with another class of PKC inhibitor (e.g., Gö 6983). If the effect is specific to the bisindolylmaleimide class, it points towards an off-target effect. |
| No change or decrease in c-Jun expression with this compound. | PKC-Dependent Pathway Dominant: In your specific cell type and experimental conditions, the PKC-dependent pathway for c-Jun regulation may be the primary one that this compound is inhibiting. | 1. Positive Control: Use a known PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) to confirm that the PKC pathway is active in your cells and can be inhibited by this compound. 2. Dose-Response and Time-Course: Vary the concentration of this compound and the treatment duration to ensure you are observing the effect at the optimal parameters. |
| Inconsistent results across experiments. | Experimental Variability: Cell passage number, confluency, and serum conditions can all influence signaling pathways. | 1. Standardize Cell Culture Conditions: Ensure consistent cell density and passage number for all experiments. 2. Serum Starvation: Consider serum-starving the cells before treatment to reduce baseline signaling activity. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and related compounds against various kinases. This data highlights the selectivity of these compounds and provides context for potential off-target effects at different concentrations.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Rat Brain PKC | 15 | |
| PKCα | 8 | ||
| PKCβI | 8 | ||
| PKCβII | 14 | ||
| PKCγ | 13 | ||
| PKCε | 39 | ||
| Ro-31-8220 | PKCα | 4 | [3] |
| PKCε | 8 | [3] | |
| RSK1 | 200 | [3] | |
| RSK2 | 36 | [3] | |
| RSK3 | 5 | [3] | |
| GF 109203X | PKCα | 8 | [3] |
| PKCε | 12 | [3] | |
| RSK1 | 610 | [3] | |
| RSK2 | 310 | [3] | |
| RSK3 | 120 | [3] |
Experimental Protocols
Western Blot for c-Jun and Phospho-c-Jun
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Cell Lysis: After treatment with this compound and/or other inhibitors, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Jun and phospho-c-Jun (Ser63/73) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
References
- 1. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lack of Ro-31-8425 Efficacy in PKC-Dependent Pathways
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering issues with the efficacy of Ro-31-8425 in their experiments involving Protein Kinase C (PKC)-dependent pathways. This guide provides troubleshooting steps, frequently asked questions, detailed experimental protocols, and supporting data to help identify and resolve common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC). It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase domain of PKC, preventing the transfer of phosphate from ATP to its substrates.
Q2: My cells are not showing the expected response to this compound. What are the first things I should check?
When you observe a lack of efficacy, it is crucial to perform some initial verification steps:
-
Compound Integrity: Confirm that your this compound stock solution is fresh and has been stored correctly, typically at -20°C in a suitable solvent like DMSO. Avoid multiple freeze-thaw cycles.
-
Cell Viability: Ensure that the concentration of this compound or the solvent (DMSO) is not causing significant cell death, which could mask any specific inhibitory effects. A simple cell viability assay, such as Trypan Blue exclusion or an MTT assay, can verify this.
-
PKC Pathway Activation: Confirm that the PKC pathway is robustly activated in your experimental system. You can use a known PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), as a positive control to stimulate the pathway.
Q3: How can I confirm that this compound is actually inhibiting PKC in my cells?
The most direct way to confirm PKC inhibition is to measure the phosphorylation of a known downstream substrate of PKC. A widely used and reliable marker is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). A successful inhibition by this compound should lead to a decrease in the phosphorylation of MARCKS, which can be detected by Western blotting using a phospho-specific antibody.[1][2][3]
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot common issues encountered when this compound fails to produce the expected results.
Problem 1: No decrease in the phosphorylation of the downstream target (e.g., MARCKS) after this compound treatment.
-
Possible Cause: Suboptimal inhibitor concentration.
-
Troubleshooting Step: Perform a dose-response experiment. Treat your cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal effective concentration for your specific cell type and experimental conditions.
-
-
Possible Cause: The specific PKC isoform in your cells is less sensitive to this compound.
-
Troubleshooting Step: Identify the predominant PKC isoforms expressed in your cell line using techniques like Western blot or qPCR. Compare your findings with the known IC50 values of this compound for different PKC isoforms (see Table 1).
-
-
Possible Cause: The antibody for the phosphorylated substrate is not working correctly.
-
Troubleshooting Step: Validate your phospho-specific antibody using a positive control (e.g., cell lysate from PMA-stimulated cells) and a negative control (e.g., lysate from unstimulated cells or cells treated with a phosphatase).
-
Problem 2: Confirmed PKC inhibition, but no effect on the downstream phenotype.
-
Possible Cause: The observed phenotype is not solely dependent on the PKC pathway.
-
Troubleshooting Step: Consider the possibility of redundant or compensatory signaling pathways. Use a structurally different PKC inhibitor to see if it replicates the lack of phenotypic effect. If so, it is likely that other pathways are involved.
-
-
Possible Cause: The timing of inhibitor treatment and endpoint analysis is not optimal.
-
Troubleshooting Step: Perform a time-course experiment. Treat cells with this compound for different durations before assessing the phenotype. Some cellular responses may require prolonged inhibition of PKC.
-
-
Possible Cause: Off-target effects of this compound are interfering with the expected outcome.
-
Troubleshooting Step: While this compound is selective for PKC, it can inhibit other kinases at higher concentrations.[4] Consult kinase selectivity data (see Table 1 for examples) and consider using a lower, more specific concentration of the inhibitor. If off-target effects are suspected, using a genetic approach like siRNA or shRNA to knockdown PKC can be a valuable validation tool.
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against various Protein Kinases
| Kinase Isoform | IC50 (nM) |
| PKC-α | 8 |
| PKC-βI | 8 |
| PKC-βII | 14 |
| PKC-γ | 13 |
| PKC-ε | 39 |
Note: IC50 values can vary depending on the assay conditions. This table provides a general reference for the relative potency of this compound against different PKC isoforms.
Experimental Protocols
Protocol: Western Blot for Detecting Phospho-MARCKS
This protocol describes how to assess the inhibitory effect of this compound on PKC activity by measuring the phosphorylation of MARCKS at Ser152/156.[3][5]
Materials:
-
Cell line of interest
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-Phospho-MARCKS (Ser152/156)
-
Primary antibody: Mouse or Rabbit anti-MARCKS (for total protein control)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a PKC activator, such as 200 nM PMA, for 30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Phospho-MARCKS (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total MARCKS or a housekeeping protein like GAPDH or β-actin.
-
Mandatory Visualization
Caption: PKC signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for lack of this compound efficacy.
Caption: Logical relationship for successful experimental outcome.
References
Ro-31-8425 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of Ro-31-8425, a potent and selective inhibitor of Protein Kinase C (PKC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, reversible, and ATP-competitive inhibitor of Protein Kinase C (PKC). It exhibits high selectivity for conventional (cPKC) and novel (nPKC) isoforms of PKC, such as PKCα, PKCβ, PKCγ, and PKCε. By competing with ATP for the binding site on the kinase domain, this compound effectively blocks the phosphorylation of PKC substrates, thereby inhibiting downstream signaling pathways.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid compound, short-term storage at 2-8°C is recommended, while long-term storage should be at -20°C.[1] Stock solutions, typically prepared in DMSO, are stable for up to 3 months when aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. The compound should be protected from light.
Q3: My experimental results are inconsistent. Could the this compound have degraded?
A3: Inconsistent results can be due to compound degradation. While specific degradation pathways for this compound are not extensively documented, bisindolylmaleimides can be susceptible to hydrolysis and oxidation. Signs of degradation may include a change in the color or physical appearance of the solid compound or a decrease in its inhibitory activity in your assays. To minimize degradation, it is critical to adhere to the recommended storage and handling conditions. If degradation is suspected, it is advisable to use a fresh vial of the compound.
Q4: I am observing off-target effects in my experiments. Is this expected with this compound?
A4: While this compound is a highly selective PKC inhibitor, like all kinase inhibitors, it can potentially exhibit off-target effects, especially at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits PKC without causing significant off-target effects. If unexpected phenotypes are observed, consider using another structurally different PKC inhibitor as a control to confirm that the observed effect is due to PKC inhibition.
Proper Storage and Stability
Proper handling and storage of this compound are essential to ensure its stability and performance in your experiments.
| Condition | Solid Compound | Stock Solution (in DMSO) |
| Shipping | Shipped at ambient temperature. Stable for several weeks.[2] | N/A |
| Short-term Storage | Dry, dark, and at 0-4°C (days to weeks).[2] | 2-8°C (for immediate use) |
| Long-term Storage | Dry, dark, and at -20°C (months to years).[2] | Aliquoted and stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. |
| Light Sensitivity | Protect from light. | Store in light-protected vials. |
| Solubility | Soluble in DMSO up to 10 mg/mL.[1] | N/A |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or No Inhibitory Effect | Compound Degradation: Improper storage or handling. | 1. Ensure the compound has been stored correctly (see table above). 2. Prepare fresh stock solutions. 3. If possible, verify the compound's integrity using analytical methods (e.g., HPLC). |
| Incorrect Concentration: Errors in dilution or calculation. | 1. Prepare fresh serial dilutions for each experiment. 2. Double-check all calculations. | |
| Assay Conditions: Suboptimal ATP concentration, enzyme/substrate levels, or incubation time. | 1. For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. Ensure your ATP concentration is appropriate for the assay. 2. Optimize enzyme and substrate concentrations. | |
| Unexpected Cellular Phenotypes | Off-Target Effects: Concentration of inhibitor is too high. | 1. Perform a dose-response analysis to identify the optimal concentration. 2. Use a structurally unrelated PKC inhibitor to confirm the phenotype is due to PKC inhibition. 3. Conduct a rescue experiment by re-introducing an inhibitor-resistant form of the target kinase. |
| Compound Precipitation in Media | Poor Solubility: Exceeding the solubility limit in aqueous solutions. | 1. Ensure the final concentration of DMSO is kept low (typically <0.5%) in your cell culture medium. 2. Visually inspect for any precipitation after adding the compound to the medium. |
Signaling Pathway
This compound inhibits the Protein Kinase C (PKC) signaling pathway. The diagram below illustrates the canonical PKC activation pathway and the point of inhibition by this compound.
References
Addressing variability in experimental results with Ro-31-8425
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in experimental results when using the protein kinase C (PKC) inhibitor, Ro-31-8425.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor of Protein Kinase C (PKC) isoforms.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of downstream substrates.
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at -20°C for long-term stability (≥ 2 years).[2] A stock solution in DMSO can be stored at -20°C for up to 3 months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO up to 10 mg/mL.[1] However, it has low aqueous solubility. When diluting a DMSO stock into aqueous buffers or cell culture media, it is crucial to do so with vigorous mixing to avoid precipitation. The final DMSO concentration in cell-based assays should typically be kept below 0.5%.
Q4: Is this compound selective for specific PKC isoforms?
A4: this compound exhibits some selectivity for conventional PKC isoforms (α, β, γ) over novel PKC isoforms (ε).[1] Please refer to the data table below for specific IC50 values.
Q5: Can this compound have off-target effects?
A5: Yes, like many kinase inhibitors, this compound can exhibit off-target effects, particularly at higher concentrations. Analogs of this compound have been shown to inhibit other kinases such as p90 Ribosomal S6 Kinase (p90RSK).[3] It is crucial to perform dose-response experiments to determine the optimal concentration for PKC inhibition with minimal off-target effects in your specific experimental system.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of PKC activity.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure this compound has been stored correctly at -20°C and is within its expiration date. If in doubt, use a fresh vial. For stock solutions, avoid multiple freeze-thaw cycles by preparing aliquots. |
| Precipitation in Aqueous Buffer | The low aqueous solubility of bisindolylmaleimide compounds can lead to precipitation when diluting from a DMSO stock.[4] To mitigate this, add the DMSO stock dropwise to a vigorously stirring or vortexing aqueous buffer.[4] Visually inspect for any precipitate after dilution. Consider using a lower final concentration of this compound. |
| Suboptimal Assay Conditions | The apparent IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Ensure the ATP concentration in your in vitro kinase assay is appropriate and consistent. Also, check and standardize other assay parameters such as incubation time, temperature, and buffer composition. |
| High Serum Concentration in Cell Culture | Serum proteins, particularly albumin, can bind to small molecule inhibitors, reducing their effective concentration.[5] This can lead to a higher apparent IC50 value in cell-based assays.[5] Consider reducing the serum concentration in your culture medium or performing experiments in serum-free media for a short duration. If you must use serum, maintain a consistent concentration across all experiments for reproducibility. |
| Cell Line-Specific Differences | Different cell lines can have varying levels of PKC expression, downstream signaling pathway activity, and drug efflux pump expression, all of which can influence the apparent potency of this compound. It is important to determine the optimal concentration of this compound for each cell line used. |
Issue 2: Unexpected or off-target effects observed.
| Possible Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | At higher concentrations, this compound and other bisindolylmaleimides can inhibit other kinases, such as p90RSK.[3] To confirm that the observed phenotype is due to PKC inhibition, use the lowest effective concentration of this compound as determined by a dose-response curve. Additionally, consider using a structurally different PKC inhibitor to see if it phenocopies the effects of this compound. Genetic approaches, such as siRNA-mediated knockdown of PKC isoforms, can also be used for target validation. |
| Batch-to-Batch Variability | Although less common with highly pure synthetic compounds, batch-to-batch variation can occur. If you suspect this is an issue, it is advisable to test a new batch of the compound and compare its activity to the previous batch in a standardized assay. |
Quantitative Data
Table 1: Inhibitory Activity of this compound against PKC Isoforms
| Kinase | IC50 (nM) |
| PKCα | 8[1] |
| PKCβI | 8[1] |
| PKCβII | 14[1] |
| PKCγ | 13[1] |
| PKCε | 39[1] |
| Rat Brain PKC (mixed isoforms) | 15[1] |
Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PKC Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific PKC isoform in a biochemical assay.
Materials:
-
Recombinant active PKC enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP or [γ-33P]ATP
-
ATP
-
Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant PKC enzyme, and the PKC substrate.
-
Add the diluted this compound or vehicle control (DMSO) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP (or [γ-33P]ATP) to a final concentration appropriate for the specific PKC isoform (often near its Km for ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of Phospho-MARCKS in Cells Treated with this compound
This protocol describes how to assess the effect of this compound on the phosphorylation of a key PKC substrate, Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-MARCKS (e.g., anti-phospho-MARCKS (Ser152/156))
-
Primary antibody against total MARCKS or a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
If necessary, serum-starve the cells for a few hours to reduce basal phosphorylation levels.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator like PMA at a predetermined concentration and for a specific time (e.g., 10-30 minutes) to induce MARCKS phosphorylation.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MARCKS or a loading control protein.
Visualizations
Caption: PKC Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. This compound A potent, cell-permeable, reversible, ATP-competitive, and selective protein kinase C inhibitor (IC50 = 15 nM for rat brain PKC). | 131848-97-0 [sigmaaldrich.com]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
How to control for PKC-independent effects of Ro-31-8425
Welcome to the technical support center for Ro-31-8425. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential confounding variables arising from its PKC-independent effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, cell-permeable, and reversible bisindolylmaleimide compound. It is widely used as a chemical probe to study the roles of Protein Kinase C (PKC). It acts as an ATP-competitive inhibitor of PKC, showing some selectivity for conventional PKC isoforms (α, β, γ) over novel and atypical isoforms.[1]
Q2: I'm seeing effects in my experiment that don't seem to be related to PKC. Does this compound have known off-target effects?
Yes, this is a critical consideration. The bisindolylmaleimide class of inhibitors, including the structurally related compound Ro-31-8220, is known to have significant off-target activities.[2] Based on data from these related compounds, it is highly probable that this compound also inhibits other kinases with potencies similar to its inhibition of PKC. The most well-documented off-targets for this class of compounds are Glycogen Synthase Kinase-3 (GSK-3) and potentially other kinases like MAPKAP-K1b, MSK1, and S6K1.[3][4] Furthermore, some studies have shown that Ro-31-8220 can induce the activation of Jun N-terminal Kinase (JNK) in a PKC-independent manner.[5]
Q3: How can I be sure the effects I'm observing are due to PKC inhibition and not an off-target effect?
To confidently attribute an observed cellular effect to PKC inhibition, a series of control experiments are essential. No single control is sufficient. A multi-pronged approach is recommended, including:
-
Using a negative control compound: Employ a structurally related but biologically inactive analog.
-
Using a different, structurally unrelated PKC inhibitor: Confirm that a different inhibitor targeting the same kinase produces the same phenotype.
-
Genetic knockdown or knockout of the target: Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the specific PKC isoform you believe is the target.
-
Biochemical and cellular target engagement assays: Directly confirm that this compound inhibits PKC activity in your system and measure the phosphorylation of a known downstream PKC substrate.
This guide provides detailed troubleshooting and protocols for these essential control experiments.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Observed phenotype is not rescued by a different PKC activator (e.g., PMA). | The effect may be PKC-independent. | Perform control experiments using an inactive analog (Bisindolylmaleimide V) and genetic knockdown of PKC isoforms. (See Protocols 3 & 4) |
| A structurally different PKC inhibitor does not replicate the phenotype. | The effect is likely an off-target action of this compound. | Investigate potential off-targets like GSK-3. Test for GSK-3 inhibition using a specific substrate phosphorylation assay. |
| Unsure if this compound is inhibiting PKC in my specific cell type/lysate. | Insufficient inhibitor concentration, poor cell permeability, or assay conditions are not optimal. | Confirm target engagement directly. Perform an in vitro kinase assay with purified PKC or an immunoprecipitation kinase assay from your cell lysate. (See Protocol 1). Also, perform a Western blot for a known PKC substrate. (See Protocol 2). |
| My results are inconsistent between experiments. | Variability in inhibitor preparation, cell passage number, or stimulation conditions. | Prepare fresh stock solutions of this compound regularly. Ensure consistent cell culture conditions and standardize all treatment and incubation times precisely. |
Quantitative Data: Kinase Selectivity
Table 1: On-Target Potency of this compound against PKC Isoforms
| Target | IC₅₀ (nM) | Source |
| PKCα | 8 | [1] |
| PKCβI | 8 | [1] |
| PKCβII | 14 | [1] |
| PKCγ | 13 | [1] |
| PKCε | 39 | [1] |
| Rat Brain PKC (mixed) | 15 | [1] |
Table 2: Documented Off-Target Potency of the Related Compound Ro-31-8220 (Bisindolylmaleimide IX)
This data strongly suggests potential off-targets for this compound.
| Off-Target | IC₅₀ (nM) | Source |
| GSK-3β (in immunoprecipitate) | 2.8 | [2] |
| GSK-3 (in cell lysate) | 6.8 | [2] |
| MAPKAP-K1b (RSK2) | 3 | [4] |
| MSK1 | 8 | [4] |
| S6K1 | 15 | [4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Validate PKC Inhibition
This protocol provides a method to directly measure the inhibition of PKC enzymatic activity by this compound.
1. Materials:
-
Purified, active PKC enzyme (isoform of interest).
-
PKC-specific substrate peptide (e.g., Myelin Basic Protein or a fluorescent peptide).
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega).
-
This compound and control compounds (DMSO, staurosporine).
-
P81 phosphocellulose paper and 0.75% phosphoric acid (for radiolabeling).
-
Scintillation counter or luminometer.
2. Procedure (Radiolabeling Method):
-
Prepare a reaction mixture containing kinase buffer, PKC activators (e.g., PS/DAG/Ca²⁺), and the PKC substrate.
-
Add serial dilutions of this compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO) to the reaction wells.
-
Add the purified PKC enzyme to each well.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for 10-30 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Western Blot for Phosphorylation of a Downstream PKC Substrate (MARCKS)
This cellular assay confirms that this compound inhibits PKC signaling in intact cells by measuring the phosphorylation of a well-known PKC substrate, MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).
1. Materials:
-
Cell line of interest.
-
This compound.
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-MARCKS (e.g., Ser152/156) and anti-total-MARCKS.[6]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
2. Procedure:
-
Plate cells and grow to desired confluency.
-
Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., 200 nM TPA/PMA) for 30 minutes to induce MARCKS phosphorylation.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-antibodies).
-
Incubate the membrane with the anti-phospho-MARCKS primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-MARCKS antibody to confirm equal protein loading.
3. Data Analysis:
-
Quantify the band intensity for phospho-MARCKS and total MARCKS.
-
Normalize the phospho-MARCKS signal to the total MARCKS signal for each condition.
-
Observe the dose-dependent decrease in PMA-induced MARCKS phosphorylation in the presence of this compound.
Protocol 3: Using an Inactive Analog (Bisindolylmaleimide V) as a Negative Control
This is one of the most critical controls. Bisindolylmaleimide V is structurally related to this compound but lacks the key functional groups for PKC inhibition, making it an ideal negative control.[2][3][7] An effect caused by this compound but not by an equimolar concentration of Bisindolylmaleimide V is more likely to be PKC-dependent.
1. Rationale:
-
Bisindolylmaleimide V shares the same core chemical scaffold as this compound.
-
It is expected to have similar physicochemical properties, such as solubility and cell permeability.
2. Procedure:
-
In parallel with your main experiment using this compound, set up identical treatment conditions using Bisindolylmaleimide V.
-
Use the same concentration range for both compounds. For example, if you observe a phenotype at 1 µM this compound, you must test 1 µM Bisindolylmaleimide V.
-
Include all other necessary controls (e.g., vehicle-only).
-
Assess the phenotype of interest (e.g., cell morphology, gene expression, protein phosphorylation).
3. Interpretation:
-
Effect observed with this compound but NOT with Bisindolylmaleimide V: The effect is likely mediated by a target that this compound inhibits but Bisindolylmaleimide V does not (i.e., PKC or a specific off-target not shared by the inactive analog). This strengthens the case for a specific pharmacological effect.
-
Effect observed with BOTH this compound and Bisindolylmaleimide V: The effect is likely due to a non-specific action related to the bisindolylmaleimide scaffold or an off-target that both compounds share, and is NOT mediated by PKC inhibition.
Protocol 4: Genetic Knockdown of PKC Isoforms using siRNA
This "gold standard" approach validates that the phenotype observed with this compound is genuinely dependent on the target kinase. If depleting a specific PKC isoform phenocopies the effect of the inhibitor, it provides strong evidence for on-target action.
1. Materials:
-
Validated siRNA sequences targeting the human PKC isoform of interest (e.g., PRKCA for PKCα) and a non-targeting (scrambled) control siRNA.[9][10]
-
Transfection reagent suitable for your cell line (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM or other serum-free medium.
-
Antibody against the target PKC isoform for validation by Western blot.
2. Procedure:
-
Transfection:
-
Plate cells so they are 30-50% confluent at the time of transfection.
-
Dilute siRNA (e.g., to a final concentration of 10-20 nM) in serum-free medium.
-
Dilute the transfection reagent in serum-free medium, then combine with the diluted siRNA and incubate to form complexes.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of cells from the scrambled control and PKC-targeted siRNA groups. Perform a Western blot using an antibody against the specific PKC isoform to confirm successful protein depletion.
-
Phenotypic Assay:
-
After confirming knockdown, treat the cells (both scrambled control and PKC knockdown groups) with your stimulus of interest (but without this compound).
-
Perform the assay to measure your phenotype.
-
3. Interpretation:
-
PKC Knockdown Phenocopies this compound Effect: If the cells with depleted PKC show the same biological response as the cells treated with this compound, this provides strong evidence that the inhibitor's effect is on-target.
-
PKC Knockdown Does Not Phenocopy this compound Effect: If depleting PKC has no effect or a different effect compared to the inhibitor, it strongly suggests the phenotype caused by this compound is due to an off-target mechanism.
Visualizations
Caption: Logical workflow for deconvoluting on-target vs. off-target effects.
Caption: Decision matrix for interpreting control experiment results.
Caption: Troubleshooting flowchart for experimental validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-MARCKS (Ser152/156) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. origene.com [origene.com]
Ensuring complete dissolution of Ro-31-8425 for consistent results
This guide provides technical support for researchers and scientists using Ro-31-8425, a potent and selective inhibitor of Protein Kinase C (PKC). Ensuring complete and consistent dissolution of this compound is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A: The recommended solvent for creating primary stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is readily soluble in DMSO at concentrations up to 10 mg/mL.[1] For some applications, it can also be dissolved in water up to 1 mg/mL.[1]
Q2: My this compound powder is not fully dissolving in DMSO. What should I do?
A: If you encounter solubility issues, please follow this troubleshooting workflow:
-
Verify Concentration: Ensure you are not exceeding the recommended solubility limits (see Table 1). A common concentration for stock solutions is 10 mM (~4.6 mg/mL).
-
Gentle Warming: Warm the solution to 37°C for 10-15 minutes. This can significantly aid dissolution.
-
Vortexing/Sonication: Intermittently vortex the solution during warming. If aggregates persist, brief sonication in a water bath can help break them up.
-
Solvent Quality: Ensure you are using pure, anhydrous (water-free) DMSO. Water contamination can reduce the solubility of many organic compounds.
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A: This is not recommended for initial dissolution. This compound has poor solubility in aqueous solutions.[1] To prepare working solutions, first create a high-concentration stock in DMSO and then dilute this stock into your aqueous buffer or media. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects on your cells or assay.
Q4: I observed precipitation in my stock solution after storing it at -20°C. Is it still usable?
A: Yes, the solution can likely be recovered. Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, bring the vial to room temperature for at least 60 minutes, then warm it to 37°C and vortex thoroughly to redissolve the precipitate.[2] To prevent this, consider storing the compound in smaller, single-use aliquots.
Q5: How should I store this compound?
A:
-
Solid Form: Store the vial desiccated at 2-8°C for short-term storage or -20°C for long-term storage, protected from light.[1][3]
-
Stock Solutions (in DMSO): Aliquot into tightly sealed vials and store at -20°C. Stock solutions are generally stable for up to 3 months under these conditions.[1] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The solubility of a compound can vary based on the specific salt form, purity, and solvent grade. The data below is a guide compiled from manufacturer datasheets.
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Molar Equivalent (approx.)* |
| DMSO | 5 - 10 mg/mL[1] | ~10.8 - 21.7 mM |
| Water | 1 mg/mL[1] | ~2.17 mM |
*Calculations based on a molecular weight of 460.96 g/mol (hydrochloride salt form).[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes to prevent condensation.[2]
-
Calculation: Calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 460.96 g/mol ):
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 460.96 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 216.9 µL
-
-
Dissolution: Add the calculated volume of pure, anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes. If necessary, place the vial in a 37°C water bath for 10 minutes and vortex again to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C.
Protocol 2: Preparation of a 1 µM Working Solution for Cell-Based Assays
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution to minimize pipetting errors and reduce the final DMSO concentration. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your final volume of cell culture medium to achieve the desired 1 µM concentration. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.
-
Mixing: Mix the final working solution thoroughly by gentle pipetting or inversion before adding it to your cells. Use the solution the same day it is prepared.[2]
Visualizations
The following diagrams illustrate key workflows and mechanisms of action relevant to the use of this compound.
Caption: Troubleshooting workflow for this compound dissolution issues.
References
Validation & Comparative
Ro-31-8425 vs. Staurosporine: A Comparative Guide to PKC Inhibition Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ro-31-8425 and staurosporine, two widely recognized inhibitors of Protein Kinase C (PKC). While both compounds effectively inhibit PKC, they exhibit markedly different selectivity profiles against the broader kinome. This guide aims to furnish researchers with the necessary data and methodologies to make informed decisions when selecting a PKC inhibitor for their specific experimental needs.
Introduction to PKC and its Inhibition
Protein Kinase C (PKC) represents a family of serine/threonine kinases that play pivotal roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1] Dysregulation of PKC signaling is implicated in various diseases, including cancer and inflammatory disorders, making it a significant target for therapeutic intervention.
Inhibitors of PKC are invaluable tools for dissecting its complex signaling networks and for developing potential therapeutics. Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, was one of the first potent PKC inhibitors discovered. However, its utility is often limited by its broad-spectrum activity, inhibiting a wide range of other protein kinases.[2][3] In contrast, this compound was developed as a more selective inhibitor of PKC, offering a more targeted approach to studying PKC function.[4][5]
Comparative Analysis of Inhibitor Selectivity
The selectivity of a kinase inhibitor is paramount for attributing a biological effect to the inhibition of a specific target. The following tables summarize the inhibitory potency (IC50 values) of this compound and staurosporine against various kinases, compiled from multiple studies.
Staurosporine: A Broad-Spectrum Kinase Inhibitor
Staurosporine's potency is not limited to PKC; it inhibits a wide array of kinases with high affinity, making it a non-selective inhibitor.[2][6] This promiscuity can lead to off-target effects, complicating the interpretation of experimental results.
| Kinase Target | Staurosporine IC50 (nM) |
| PKC | ~0.7 - 3 |
| PKA | ~7 |
| PKG | ~8.5 |
| p60v-src | ~6 |
| CaM Kinase II | ~20 |
Data compiled from multiple sources.[6][7] IC50 values can vary depending on assay conditions.
This compound: A More Selective PKC Inhibitor
This compound demonstrates significantly greater selectivity for PKC isoforms compared to other kinases. While it is a potent pan-PKC inhibitor, it exhibits some degree of isozyme specificity, with a preference for conventional PKC isoforms.
| PKC Isozyme | This compound IC50 (nM) |
| PKCα | 8 |
| PKCβI | 8 |
| PKCβII | 14 |
| PKCγ | 13 |
| PKCε | 39 |
Data from Sigma-Aldrich product information.[4]
Experimental Methodologies
The determination of inhibitor potency is typically achieved through in vitro kinase assays. Below is a generalized protocol for determining the IC50 value of a kinase inhibitor.
In Vitro Kinase Assay for IC50 Determination
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Inhibitor compound (e.g., this compound or staurosporine) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphatidylserine and diacylglycerol (for PKC activation)
-
96-well plates
-
Apparatus for detecting kinase activity (e.g., scintillation counter for radiometric assays, plate reader for luminescence or fluorescence-based assays)
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the inhibitor in the kinase reaction buffer.
-
Prepare a master mix containing the kinase, its substrate, and any necessary co-factors (e.g., phosphatidylserine and diacylglycerol for PKC) in the reaction buffer.
-
-
Kinase Reaction:
-
Add the serially diluted inhibitor to the wells of a 96-well plate. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding the master mix to each well.
-
Start the phosphorylation reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction proceeds within the linear range.
-
-
Detection of Kinase Activity:
-
Radiometric Assay: Stop the reaction and spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced, which is proportional to kinase activity. After the kinase reaction, a reagent is added to deplete the remaining ATP, followed by another reagent that converts ADP to ATP, which is then used to generate a luminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. assayquant.com [assayquant.com]
- 3. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. courses.edx.org [courses.edx.org]
A Head-to-Head Comparison of Ro-31-8425 and Ro-31-8220: Potency and PKC Isoform Specificity
For researchers navigating the landscape of protein kinase C (PKC) inhibitors, the bisindolylmaleimides Ro-31-8425 and Ro-31-8220 represent two closely related and potent options. Both are cell-permeable, ATP-competitive inhibitors that have been instrumental in dissecting the roles of PKC in a multitude of cellular signaling pathways. However, subtle differences in their potency and specificity for individual PKC isoforms can have significant implications for experimental outcomes. This guide provides a detailed comparison of these two inhibitors, supported by experimental data, to aid researchers in selecting the optimal compound for their studies.
Data Presentation: Inhibitory Activity Against PKC Isoforms
The inhibitory potency of this compound and Ro-31-8220 has been evaluated against several PKC isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| PKC Isoform | This compound IC50 (nM) | Ro-31-8220 IC50 (nM) |
| PKCα | 8[1] | 5[2][3] |
| PKCβI | 8[1] | 24[2][3] |
| PKCβII | 14[1] | 14[2][3] |
| PKCγ | 13[1] | 27[2][3] |
| PKCε | 39[1] | 24[2][3] |
| Rat Brain PKC | 15[1] | 23[3] |
Key Observations:
-
Potency: Both compounds exhibit nanomolar potency against the tested PKC isoforms. Ro-31-8220 is slightly more potent against PKCα, while this compound shows greater potency against PKCβI and PKCγ.
-
Selectivity: this compound displays a slight selectivity for the conventional PKC isoforms (α, β, γ) over the novel PKCε isoform.[1] Ro-31-8220, on the other hand, does not show a high degree of selectivity between the tested conventional and novel isoforms.[2]
-
Off-Target Effects: It is crucial to note that Ro-31-8220 has been shown to significantly inhibit other kinases, including MAPKAP-K1b (IC50 = 3 nM), MSK1 (IC50 = 8 nM), S6K1 (IC50 = 15 nM), and GSK3β (IC50 = 38 nM).[3][4] This lack of specificity can lead to off-target effects and should be a critical consideration in experimental design. This compound is reported to have minimal activity against other kinases like PKA, PKG, or CAMKII at concentrations effective for PKC inhibition, suggesting higher selectivity.[5]
Experimental Protocols: In Vitro Kinase Assay for IC50 Determination
The IC50 values presented above are typically determined using an in vitro kinase assay. The following is a generalized protocol that outlines the key steps involved in such an assay.
Objective: To measure the enzymatic activity of a specific PKC isoform in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Purified recombinant PKC enzyme (e.g., PKCα, PKCβI, etc.)
-
PKC substrate (e.g., a specific peptide with a phosphorylation site for PKC)
-
[γ-³²P]ATP (radiolabeled ATP for detecting phosphorylation)
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.6 mM CaCl₂)
-
Lipid activators (e.g., phosphatidylserine and diacylglycerol or a phorbol ester like phorbol 12-myristate 13-acetate)
-
Test inhibitors (this compound or Ro-31-8220) at a range of concentrations
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the kinase reaction buffer, the specific PKC isoform, the substrate peptide, and the lipid activators.
-
Inhibitor Addition: The test inhibitor (this compound or Ro-31-8220) is added to the reaction mixture at various concentrations. A control reaction with no inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped, often by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for enzyme activity.
-
Separation: The phosphorylated substrate is separated from the remaining [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated peptide, and then washing away the unbound ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control reaction. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
To provide a clearer context for the function of these inhibitors and the experimental procedures used to evaluate them, the following diagrams are provided.
Caption: A simplified signaling pathway illustrating the activation of Protein Kinase C (PKC).
Caption: A generalized workflow for determining the IC50 of a PKC inhibitor.
References
- 1. This compound A potent, cell-permeable, reversible, ATP-competitive, and selective protein kinase C inhibitor (IC50 = 15 nM for rat brain PKC). | 131848-97-0 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
A Comparative Guide to the Efficacy of Ro-31-8425 and Other Bisindolylmaleimide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ro-31-8425, a potent protein kinase C (PKC) inhibitor, with other members of the bisindolylmaleimide class. Bisindolylmaleimides are ATP-competitive inhibitors of PKC and have been instrumental in elucidating the cellular functions of this critical family of serine/threonine kinases. Understanding the potency, selectivity, and off-target effects of these compounds is paramount for the accurate interpretation of experimental results and for the development of novel therapeutic agents.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and other bisindolylmaleimides against various PKC isoforms and other kinases is summarized in the tables below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is important to note that IC50 values can vary depending on experimental conditions, particularly the concentration of ATP used in the assay.
Table 1: In Vitro Inhibitory Potency (IC50) of Bisindolylmaleimides against PKC Isoforms
| Compound | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCζ | Reference(s) |
| This compound | 8 nM | 8 nM | 14 nM | 13 nM | - | 39 nM | - | |
| GF109203X (BIM I) | 20 nM | 17 nM | 16 nM | 20 nM | 210 nM | 132 nM | 5800 nM | [1][2][3] |
| Ro 31-8220 (BIM IX) | 5 nM | 24 nM | 14 nM | 27 nM | - | 24 nM | - | [4][5] |
| Ro-31-7549 (BIM VIII) | 53 nM | 195 nM | 163 nM | 213 nM | - | 175 nM | - | [5] |
| Enzastaurin (LY317615) | 39 nM | 6 nM | 6 nM | 83 nM | - | 110 nM | - | [6] |
| Ruboxistaurin (LY333531) | - | 4.7 nM | 5.9 nM | - | - | - | - | [5][7] |
Table 2: Off-Target Kinase Inhibition Profile of Selected Bisindolylmaleimides
| Compound | GSK-3β | p90RSK1 | p90RSK2 | p90RSK3 | MAPKAP-K1b | S6K1 | Reference(s) |
| GF109203X (BIM I) | Inhibits | 610 nM | 310 nM | 120 nM | - | - | [2][8] |
| Ro 31-8220 (BIM IX) | 38 nM | - | - | - | 3 nM | 15 nM | [4][9][10] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the in vitro potency of kinase inhibitors using a radiometric assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific PKC isoform.
Materials:
-
Purified recombinant PKC enzyme (e.g., PKCα, PKCβI).
-
PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT).
-
PKC activators: Phosphatidylserine (PS) and Diacylglycerol (DAG).
-
Test inhibitors (e.g., this compound) at various concentrations.
-
P81 phosphocellulose paper or 96-well filter plates.
-
0.75% Phosphoric acid wash solution.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKC activators (PS and DAG), and the PKC substrate.
-
Add the test inhibitor at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding the purified PKC enzyme.
-
Start the phosphorylation reaction by adding radiolabeled ATP. The final ATP concentration should be close to the Km value for the specific PKC isoform, if known.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper or into the wells of a filter plate.
-
Wash the phosphocellulose paper or filter plate extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity on the paper/filter using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using a suitable software.[11][12]
Cellular PKC Inhibition Assay (Western Blot)
This protocol outlines a method to assess the ability of an inhibitor to block PKC activity within a cellular context by measuring the phosphorylation of a known PKC substrate.
Objective: To determine the cellular efficacy of a PKC inhibitor.
Materials:
-
Cell line of interest (e.g., HEK293, Swiss 3T3 fibroblasts).
-
Cell culture medium and reagents.
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
Test inhibitor (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibody specific for a phosphorylated PKC substrate (e.g., phospho-MARCKS).
-
Primary antibody for the total (pan) PKC substrate protein (for normalization).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes) to induce PKC activity. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated PKC substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total PKC substrate to normalize for protein loading.
-
Quantify the band intensities and calculate the percentage of inhibition of substrate phosphorylation at each inhibitor concentration to determine the cellular IC50.[13][14]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate a simplified conventional PKC signaling pathway and a general experimental workflow for evaluating kinase inhibitors.
Caption: Conventional Protein Kinase C (PKC) Activation Pathway.
Caption: General Kinase Inhibitor Discovery Workflow.
References
- 1. GF 109203X | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ro 31-8220 mesylate | Bisindolylmaleimide IX | Tocris Bioscience [tocris.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validating PKC Inhibition by Ro-31-8425: A Comparative Guide Using a Phospho-Specific Antibody
For researchers, scientists, and drug development professionals, the accurate validation of protein kinase C (PKC) inhibition is crucial for advancing signal transduction research and therapeutic development. This guide provides an objective comparison of the selective PKC inhibitor Ro-31-8425 with other commonly used inhibitors. We present supporting experimental data and detailed protocols for validating PKC inhibition using a phospho-specific antibody, a reliable method for assessing the activation state of PKC isoforms.
Unraveling the Mechanism: The PKC Signaling Pathway
Protein Kinase C is a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The activation of conventional PKC isoforms is initiated by upstream signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG, in conjunction with calcium ions (Ca2+) released from the endoplasmic reticulum in response to IP3, recruits PKC to the cell membrane and activates it. This activation involves a conformational change and phosphorylation of the kinase itself and downstream substrates.
This compound is a potent and selective, cell-permeable inhibitor of PKC that acts as an ATP-competitive inhibitor.[1] By binding to the ATP-binding pocket of the kinase, this compound prevents the transfer of phosphate from ATP to the serine/threonine residues of its substrates, thereby blocking downstream signaling.
Comparative Inhibitory Potency of PKC Inhibitors
The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following table summarizes the IC50 values for this compound and other commonly used PKC inhibitors against various PKC isoforms. It is important to note that these values can vary depending on the experimental conditions, such as ATP concentration and the substrate used.
| Inhibitor | Type | Target PKC Isoforms | IC50 (nM) |
| This compound | Bisindolylmaleimide | Pan-PKC (conventional & novel) | PKCα: ~6, PKCβ: ~9[2] |
| GF109203X | Bisindolylmaleimide | Pan-PKC (selective for α & β1) | PKCα: 8.4-20, PKCβI: 17-18, PKCβII: 16, PKCγ: 20[3][4][5] |
| Ro-31-8220 | Bisindolylmaleimide | Pan-PKC (conventional & novel) | PKCα: 5, PKCβI: 24[6] |
| Staurosporine | Alkaloid | Broad-spectrum kinase inhibitor | PKC: 0.7-6[7][8][9] |
Experimental Validation of PKC Inhibition using a Phospho-Specific Antibody
A robust method for validating PKC inhibition is to measure the phosphorylation status of its downstream substrates using Western blotting with a phospho-specific antibody. A widely used tool for this purpose is a phospho-PKC (pan) antibody that recognizes a conserved phosphorylated residue in the carboxy-terminus of several PKC isoforms, homologous to serine 660 of PKC βII.[10] This phosphorylation event is critical for the catalytic activity of conventional and novel PKC isoforms.
The following diagram outlines the experimental workflow for validating PKC inhibition.
Detailed Experimental Protocol: Western Blotting for Phospho-PKC
This protocol provides a detailed methodology for validating the inhibitory effect of this compound on PKC activity.
1. Cell Culture and Treatment:
-
Culture your chosen cell line (e.g., HeLa, Jurkat) to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound or other PKC inhibitors (e.g., GF109203X, Staurosporine) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 200 nM for 30 minutes), to induce PKC phosphorylation. Include an unstimulated control.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
4. Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Use separate blots for:
-
Phospho-PKC (pan) (beta II Ser660) antibody (e.g., Cell Signaling Technology #9371) to detect activated PKC.
-
Total PKC antibody to normalize for the total amount of PKC protein.
-
A loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-PKC signal to the total PKC signal or the loading control.
-
Compare the normalized phospho-PKC levels across the different treatment groups to determine the inhibitory effect of this compound and the other inhibitors.
Expected Results and Interpretation
A successful experiment will show a significant increase in the phospho-PKC signal in the PMA-stimulated, vehicle-treated cells compared to the unstimulated control. In the cells pre-treated with this compound, a dose-dependent decrease in the PMA-induced phospho-PKC signal should be observed, confirming the inhibitory activity of the compound. By comparing the extent of this inhibition with that of other inhibitors like GF109203X and Staurosporine, researchers can objectively assess the relative potency and efficacy of this compound in their specific experimental system. This comparative approach provides a robust validation of PKC inhibition and is essential for the accurate interpretation of experimental data in the study of PKC-mediated signaling pathways.
References
- 1. PKC phosphorylates MARCKS Ser159 not only directly but also through RhoA/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospho-(Ser) PKC Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-PKC Pan (Ser660) Polyclonal Antibody (PA5-97368) [thermofisher.com]
- 4. absave.com [absave.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-PKC Pan Antibodies | Invitrogen [thermofisher.com]
- 7. Phospho-PKC (pan) (beta II Ser660) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase C substrate and inhibitor characteristics of peptides derived from the myristoylated alanine-rich C kinase substrate (MARCKS) protein phosphorylation site domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ro-31-8425 as a more selective PKC inhibitor than non-selective kinase inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor research, achieving selectivity remains a paramount challenge. While broad-spectrum inhibitors have their utility in elucidating complex signaling networks, the development of targeted therapeutics necessitates a high degree of specificity to minimize off-target effects and enhance efficacy. This guide provides a detailed comparison of Ro-31-8425, a potent and selective inhibitor of Protein Kinase C (PKC), with non-selective kinase inhibitors, exemplified by the well-characterized but promiscuous agent, staurosporine. Through an examination of their inhibitory profiles, underlying experimental methodologies, and the signaling context in which they operate, we aim to furnish researchers with the critical information needed to make informed decisions in their experimental designs.
Unveiling the Selectivity Profile: this compound vs. Staurosporine
The differential activity of this compound and staurosporine is most evident when comparing their half-maximal inhibitory concentrations (IC50) across a panel of protein kinases. This compound demonstrates a clear preference for PKC isoforms, with significantly lower IC50 values for this family of enzymes compared to other kinases. In contrast, staurosporine exhibits potent, low nanomolar inhibition across a wide array of unrelated kinases, underscoring its non-selective nature.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | PKCα | 8[1] |
| PKCβI | 8[1] | |
| PKCβII | 14[1] | |
| PKCγ | 13[1] | |
| PKCε | 39[1] | |
| Staurosporine | PKC | 0.7 - 3[2][3][4] |
| PKA | 7[2][3][4] | |
| PKG | 8.5[2][4] | |
| p60v-src Tyrosine Kinase | 6[3][4] | |
| CaM Kinase II | 20[3][4] |
Table 1: Comparative IC50 values of this compound and Staurosporine against a selection of protein kinases. The data illustrates the high selectivity of this compound for PKC isoforms versus the broad-spectrum inhibitory activity of staurosporine.
The Engine of Discovery: Experimental Protocols
The determination of inhibitor potency and selectivity is contingent upon robust and well-defined experimental methodologies. The IC50 values presented in this guide are typically generated using in vitro kinase assays. Below is a detailed protocol representative of the methods employed to ascertain these values.
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the concentration at which an inhibitor reduces the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Test inhibitors (this compound, staurosporine) dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the kinase reaction buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all reactions and does not exceed a level that affects enzyme activity (typically <1%).
-
Reaction Setup: In a microtiter plate or microcentrifuge tubes, combine the kinase reaction buffer, the specific substrate, and the diluted inhibitor or vehicle control (DMSO).
-
Enzyme Addition: Add the purified kinase to each reaction well/tube.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the kinase (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be optimized for each kinase, often near its Km value.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at the optimal temperature, ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose papers multiple times in the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed papers into scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Navigating the PKC Signaling Pathway
Protein Kinase C is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cellular migration. The activation of conventional PKC isoforms is a tightly regulated process initiated by signals from cell surface receptors.
Upon binding of a ligand (e.g., a growth factor or hormone) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), phospholipase C (PLC) is activated. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, in conjunction with the presence of DAG in the plasma membrane, recruits and activates conventional PKC isoforms. Once activated, PKC phosphorylates a wide range of downstream substrate proteins, thereby propagating the signal and eliciting a specific cellular response.
Conclusion
The data presented unequivocally demonstrates that this compound is a highly selective inhibitor of Protein Kinase C, particularly when compared to the broad-spectrum activity of non-selective kinase inhibitors like staurosporine. This selectivity makes this compound an invaluable tool for researchers seeking to dissect the specific roles of PKC in cellular signaling pathways, without the confounding off-target effects inherent to less selective compounds. For professionals in drug development, the principles of selectivity embodied by this compound serve as a critical benchmark in the pursuit of targeted and effective kinase-modulating therapeutics. The careful selection of inhibitors based on comprehensive selectivity profiling, as highlighted in this guide, is fundamental to the advancement of both basic research and clinical applications.
References
- 1. This compound A potent, cell-permeable, reversible, ATP-competitive, and selective protein kinase C inhibitor (IC50 = 15 nM for rat brain PKC). | 131848-97-0 [sigmaaldrich.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
Unveiling the Selectivity of Ro-31-8425: A Comparative Guide to its Cross-Reactivity with Protein Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of the cross-reactivity of Ro-31-8425, a potent protein kinase C (PKC) inhibitor, with other protein kinases. The following sections detail its activity on primary targets and known off-targets, supported by experimental data and protocols, to aid in the rigorous assessment of its utility in research and development.
This compound is a cell-permeable, ATP-competitive inhibitor primarily targeting Protein Kinase C (PKC). Its high potency makes it a valuable tool for studying PKC-mediated signaling pathways. However, like many kinase inhibitors, its activity is not absolutely specific. This guide explores the extent of its cross-reactivity to provide a clearer picture of its inhibitory profile.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Primary Target: Protein Kinase C (PKC) Isoforms
This compound demonstrates high potency against various isoforms of Protein Kinase C, with a slight preference for conventional PKC isoforms (α, β, γ) over novel isoforms (ε).
| Kinase Target | IC50 (nM) |
| PKC (rat brain) | 15 |
| PKCα | 8 |
| PKCβI | 8 |
| PKCβII | 14 |
| PKCγ | 13 |
| PKCε | 39 |
Known Off-Target Kinase Interactions
| Off-Target Kinase | Reported Interaction |
| Glycogen Synthase Kinase-3β (GSK-3β) | Inhibition observed, but specific IC50 values for this compound are not consistently reported. |
| p70 S6 Kinase (RPS6KA1) | Identified as a potential off-target of bisindolylmaleimide derivatives, the class to which this compound belongs. |
| Mitogen-Activated Protein Kinase-Activated Protein Kinase 1b (MAPKAPK1B) | Also identified as a potential off-target for this class of inhibitors. |
Experimental Protocols for Kinase Inhibition Assays
The determination of kinase inhibitor potency and selectivity relies on robust biochemical assays. Below are detailed methodologies for key experimental approaches used to generate IC50 data.
Radiometric Kinase Assay (Gold Standard)
This assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a kinase substrate (peptide or protein).
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, the specific substrate, and the kinase assay buffer (typically containing MgCl₂, ATP, and a buffering agent like HEPES).
-
Inhibitor Addition: Add varying concentrations of this compound (or the vehicle control, DMSO) to the reaction wells.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution, such as phosphoric acid or EDTA.
-
Separation: Spot the reaction mixture onto a phosphocellulose paper or membrane filter. Wash the filters extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a homogeneous assay format that measures the phosphorylation of a fluorescently labeled substrate by a kinase.
Protocol:
-
Reaction Components: Combine the kinase, a fluorescently labeled substrate (e.g., with fluorescein), and ATP in the assay buffer.
-
Inhibitor Dilution: Add a serial dilution of this compound to the assay plate.
-
Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction by adding EDTA and then add a terbium-labeled anti-phospho-substrate antibody.
-
FRET Measurement: If the substrate is phosphorylated, the terbium-labeled antibody binds, bringing the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal. Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
-
IC50 Calculation: Calculate the ratio of the acceptor to donor emission. Plot this ratio against the inhibitor concentration to determine the IC50.
Signaling Pathways and Experimental Workflow
To visualize the context in which this compound and its potential off-targets operate, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing inhibitor selectivity.
Conclusion
This compound is a highly potent inhibitor of Protein Kinase C isoforms and serves as an invaluable tool for dissecting PKC-dependent cellular processes. However, researchers must exercise caution and consider its potential off-target effects on kinases such as GSK-3β, p70S6K, and MAPKAPK1B. The lack of comprehensive, publicly available selectivity data underscores the importance of performing control experiments and, when possible, utilizing structurally distinct inhibitors to validate findings attributed to PKC inhibition. The experimental protocols and pathway diagrams provided in this guide offer a framework for the critical evaluation and application of this compound in molecular and cellular biology research.
Comparative Analysis of Ro-31-8425 and GF109203X on Immediate Early Gene Expression
A Guide for Researchers in Cellular Signaling and Drug Development
Immediate early genes (IEGs) represent a class of genes that are rapidly and transiently activated in response to a wide array of cellular stimuli, without the need for new protein synthesis.[1] Their protein products, which often function as transcription factors, play a crucial role in orchestrating long-term cellular responses such as proliferation, differentiation, and apoptosis.[1][2] The expression of many IEGs, including the well-studied c-fos and c-jun, is tightly regulated by signaling cascades, with the Protein Kinase C (PKC) family of enzymes being a key player.[3][4]
This guide provides a comparative analysis of two widely used and structurally related PKC inhibitors, Ro-31-8425 and GF109203X, focusing on their effects on the expression of immediate early genes. Both compounds are potent, cell-permeable, and ATP-competitive inhibitors of PKC, making them valuable tools for dissecting PKC-dependent signaling pathways.[5][6] However, emerging evidence reveals distinct pharmacological profiles that can lead to differential effects on gene expression.
Mechanism of Action and Target Specificity
This compound and GF109203X (also known as Bisindolylmaleimide I) are bisindolylmaleimide-based compounds that selectively target the ATP-binding site of PKC.[6][7] They exhibit high affinity for conventional (α, β, γ) and novel (δ, ε) PKC isoforms.[8][9] While both are considered highly selective for PKC over other protein kinases, subtle differences in their isoform specificity and potential off-target effects have been reported.[10]
A significant distinction in their mechanism of action has been observed concerning the c-Jun N-terminal kinase (JNK) pathway. Research has shown that this compound can strongly stimulate JNK1, a key regulator of c-Jun expression, in a PKC-independent manner.[5] In contrast, GF109203X does not share this property.[5] This off-target effect of this compound is critical when interpreting its impact on IEG expression, particularly for genes regulated by the JNK/AP-1 pathway.
Comparative Effects on Immediate Early Gene Expression
Studies directly comparing the two inhibitors have revealed striking differences in their modulation of IEG expression. While both can effectively block PKC-mediated signaling, the downstream consequences on specific genes can diverge.
-
c-Fos: The induction of c-Fos is a hallmark of cellular activation and is often used as a marker for neuronal activity.[11][12] In growth factor-stimulated cells, this compound has been shown to inhibit the expression of c-Fos.[5] GF109203X can also inhibit c-fos expression when it is induced by PKC activators.[9]
-
c-Jun: The differential effects of the two inhibitors are most pronounced on c-Jun expression. This compound has been observed to strongly induce c-Jun expression, even in the absence of other stimuli.[5] This effect is attributed to its ability to activate the JNK pathway.[5] Conversely, GF109203X does not induce c-Jun expression.[5]
-
Other IEGs: The expression of other IEGs, such as Egr-1, is also known to be regulated by PKC.[4] The inhibitory effects of both compounds on these genes would be expected in pathways where PKC is the primary upstream activator.
The following table summarizes the key differences in the pharmacological profiles of this compound and GF109203X.
| Feature | This compound | GF109203X (Bisindolylmaleimide I) |
| Primary Target | Protein Kinase C (PKC) | Protein Kinase C (PKC) |
| Mechanism | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Effect on c-Fos Expression | Inhibitory (in growth factor-stimulated cells)[5] | Inhibitory (in PKC-activated cells)[9] |
| Effect on c-Jun Expression | Strong induction (PKC-independent)[5] | No induction[5] |
| Off-Target Effects | JNK1 activation[5] | Generally considered more selective for PKC |
| Potency (IC50 for PKC) | ~8-39 nM for various isoforms | ~16-20 nM for various isoforms[10][13] |
Experimental Protocols
The following provides a generalized methodology for comparing the effects of this compound and GF109203X on IEG expression.
1. Cell Culture and Treatment:
-
Cell Line: Select a suitable cell line known to express the IEGs of interest (e.g., PC12, NIH 3T3, or primary neurons).
-
Culture Conditions: Maintain cells in the appropriate growth medium and conditions. Prior to stimulation, cells are often serum-starved for 18-24 hours to reduce basal IEG expression.
-
Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound, GF109203X, or a vehicle control (e.g., DMSO) for 30-60 minutes.
-
Stimulation: Induce IEG expression using a PKC activator such as Phorbol 12-myristate 13-acetate (PMA) or a relevant growth factor.
2. Gene Expression Analysis (qRT-PCR):
-
RNA Extraction: Isolate total RNA from cell lysates using a commercial kit (e.g., QIAGEN RNeasy).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR: Perform qPCR using primers specific for the IEGs of interest (e.g., c-fos, c-jun) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression compared to control conditions.
3. Protein Expression Analysis (Western Blotting):
-
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the protein products of the IEGs (e.g., c-Fos, c-Jun) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
Visualizing the Molecular Pathways
The following diagrams illustrate the signaling pathways involved and a typical experimental workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A Network of Immediate Early Gene Products Propagates Subtle Differences in Mitogen-Activated Protein Kinase Signal Amplitude and Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Immediate early gene expression in PC12 cells exposed to lead: requirement for protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Effects of the selective bisindolylmaleimide protein kinase C inhibitor GF 109203X on P-glycoprotein-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. c-Fos and related immediate early gene products as markers of activity in neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. c-fos Expression as a Marker of Functional Activity in the Brain | Springer Nature Experiments [experiments.springernature.com]
- 13. selleckchem.com [selleckchem.com]
Ro-31-8425 Demonstrates Preferential Potency for Conventional PKC Isozymes
For Immediate Release
A comprehensive analysis of available in vitro data indicates that the bisindolylmaleimide compound, Ro-31-8425, exhibits greater potency for conventional Protein Kinase C (PKC) isozymes compared to novel isozymes. This makes it a valuable tool for researchers investigating the specific roles of classical PKC signaling pathways. This guide provides a detailed comparison of this compound with other notable PKC inhibitors, supported by experimental data and protocols for scientific professionals.
Potency and Selectivity Profile of this compound
This compound is a potent, cell-permeable, and ATP-competitive inhibitor of PKC. Experimental data consistently show lower half-maximal inhibitory concentration (IC50) values for the conventional PKC isozymes (cPKC), which include PKCα, PKCβI, PKCβII, and PKCγ, when compared to the novel PKC isozyme, PKCε.[1] This preferential inhibition suggests that this compound can be utilized to dissect the cellular functions of Ca2+-dependent PKCs from other PKC subfamilies.
The Protein Kinase C family is broadly categorized into three subfamilies based on their activation requirements:
-
Conventional (cPKC): α, βI, βII, γ (activated by Ca2+, diacylglycerol (DAG), and phospholipids)
-
Novel (nPKC): δ, ε, η, θ (activated by DAG, but are Ca2+-independent)
-
Atypical (aPKC): ζ, ι/λ (activated independently of both Ca2+ and DAG)
Comparative Analysis of PKC Inhibitors
The selection of an appropriate PKC inhibitor is critical for targeted research. The following table provides a comparative summary of the in vitro potency (IC50) of this compound and other widely used PKC inhibitors against various PKC isozymes. It is important to note that IC50 values can vary between studies due to different experimental conditions (e.g., ATP concentration, substrate used).
| Inhibitor | Type | PKCα | PKCβI | PKCβII | PKCγ | PKCε | PKCδ | PKCζ | Notes |
| This compound | Bisindolylmaleimide | 8 nM[1] | 8 nM[1] | 14 nM[1] | 13 nM[1] | 39 nM[1] | - | - | Shows selectivity for conventional PKCs. |
| Ro-31-8220 | Bisindolylmaleimide | 5 nM | 24 nM | - | - | - | - | - | Pan-PKC inhibitor with off-target effects. |
| Gö6976 | Indolocarbazole | 2.3 nM | 6.2 nM | - | - | > 1 µM | > 3 µM | > 3 µM | Highly selective for conventional PKCs. |
| Sotrastaurin (AEB071) | Pyrrolidinone | 0.22 nM | 0.64 nM | 0.46 nM | 0.98 nM | 1.3 nM | 0.41 nM | 2100 nM | Potent inhibitor of conventional and novel PKCs. |
| Enzastaurin (LY317615) | Bisindolylmaleimide | 39 nM | - | 6 nM | 83 nM | 110 nM | - | - | Selective for PKCβ.[2][3] |
| Staurosporine | Microbial Alkaloid | ~2.7 nM (pan-PKC) | - | - | - | - | - | - | Broad-spectrum kinase inhibitor, not PKC-selective.[2][3] |
Signaling Pathways and Experimental Protocols
Understanding the mechanism of action and the methods for assessing inhibitor potency is fundamental for interpreting experimental outcomes.
Conventional PKC Activation Pathway
The activation of conventional PKC isozymes is a key step in many signal transduction cascades. The following diagram illustrates the canonical pathway leading to cPKC activation and the point of inhibition by ATP-competitive inhibitors like this compound.
Caption: Conventional PKC Activation Pathway and Inhibition.
Experimental Workflow: In Vitro Kinase Assay
Determining the IC50 value is a standard method to quantify the potency of a kinase inhibitor. The following diagram outlines a typical workflow for an in vitro PKC kinase assay using a radioactive isotope.
References
- 1. This compound A potent, cell-permeable, reversible, ATP-competitive, and selective protein kinase C inhibitor (IC50 = 15 nM for rat brain PKC). | 131848-97-0 [sigmaaldrich.com]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Double-Edged Sword: Utilizing Ro-31-8425 as a Negative Control in Non-PKC Pathway Research
For researchers, scientists, and drug development professionals, the precise dissection of cellular signaling pathways is paramount. Pharmacological inhibitors are indispensable tools in this endeavor, yet their utility is contingent on a thorough understanding of their selectivity. This guide provides a comparative analysis of Ro-31-8425, a widely used Protein Kinase C (PKC) inhibitor, and its application as a negative control for investigating non-PKC mediated pathways. We will delve into its known selectivity, compare it with alternative inhibitors, and provide experimental frameworks for its appropriate use.
This compound is a potent, cell-permeable, and ATP-competitive inhibitor of PKC isoforms.[1] It exhibits high affinity for conventional and novel PKC isozymes, making it an effective tool for studying PKC-dependent processes.[1] However, the very potency that makes it a valuable PKC inhibitor also raises concerns about its specificity. The use of any kinase inhibitor as a negative control rests on the assumption that it is inactive against the pathway under investigation. As we will explore, this assumption for this compound warrants careful consideration due to its known off-target effects.
Performance Comparison: this compound vs. Alternatives
In contrast, more modern PKC inhibitors have been developed with improved selectivity. Below is a comparison of this compound with two such alternatives, Sotrastaurin and Gö6976.
| Inhibitor | Target Kinase(s) | IC50 / Ki (nM) | Key Off-Targets (IC50 / Ki in nM) |
| This compound | PKCα, PKCβI, PKCβII, PKCγ, PKCε | 8, 8, 14, 13, 39[1] | GSK3β (Not Quantified), JNK1 (Not Quantified) |
| Sotrastaurin | Pan-PKC (potent against α, β, θ) | PKCα: 0.95, PKCβI: 0.64, PKCθ: 0.22 (Ki) | Data not readily available in a comparative format |
| Gö 6976 | Conventional PKCs (α, β) | PKCα: 2.3, PKCβ1: 6.2 | TrkA (5), TrkB (30), JAK2 (130), JAK3 (370) |
Note: The lack of quantitative data for this compound's off-targets is a critical gap in publicly available information.
Signaling Pathways and Experimental Design
When using this compound as a negative control, it is crucial to consider its potential impact on pathways that are often studied in parallel with PKC signaling, such as the MAPK/ERK and PI3K/Akt pathways.
Figure 1: Simplified signaling pathways illustrating the intended inhibitory action of this compound on PKC and its potential off-target effects on the MAPK/ERK and PI3K/Akt pathways.
Experimental Workflow for Validation
To validate the use of this compound as a negative control in your specific experimental system, a rigorous workflow is essential.
Figure 2: A general experimental workflow to test the suitability of this compound as a negative control for a non-PKC mediated pathway.
Experimental Protocols
In Vitro Kinase Assay to Determine Off-Target Inhibition
Objective: To directly measure the inhibitory effect of this compound on the kinase activity of a suspected off-target protein.
Materials:
-
Purified, active recombinant kinase of interest (e.g., GSK3β, JNK1)
-
Specific peptide substrate for the kinase
-
This compound
-
Positive control inhibitor for the kinase of interest
-
Kinase assay buffer
-
[γ-³²P]ATP or commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)
-
96-well plates
-
Plate reader or scintillation counter
Procedure:
-
Prepare a serial dilution of this compound and the positive control inhibitor.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase assay buffer to each well.
-
Add the diluted inhibitors or vehicle control (e.g., DMSO) to the appropriate wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time for the specific kinase.
-
Terminate the reaction according to the kit manufacturer's instructions or by adding a stop solution.
-
Measure the kinase activity by quantifying the amount of phosphorylated substrate.
-
Calculate the IC50 value for this compound against the kinase of interest.
Western Blot Analysis of a Non-PKC Signaling Pathway
Objective: To determine if this compound affects the phosphorylation status of key proteins in a non-PKC signaling pathway within a cellular context. This example focuses on the MAPK/ERK pathway.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Stimulus for the non-PKC pathway (e.g., growth factor for ERK activation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK (p-ERK) and total ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with the appropriate agonist for the desired time (e.g., 10 minutes with a growth factor to activate ERK).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of this compound on ERK phosphorylation.
Conclusion and Recommendations
The use of this compound as a negative control for non-PKC mediated pathways should be approached with caution. While it is a potent PKC inhibitor, the lack of a comprehensive, publicly available kinase selectivity profile makes it difficult to definitively rule out off-target effects.
Recommendations for Researchers:
-
Empirical Validation is Essential: Before using this compound as a negative control, it is imperative to empirically test its effect on your specific non-PKC pathway of interest using the experimental protocols outlined above.
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits PKC in your system and use this concentration for your negative control experiments to minimize the risk of off-target effects.
-
Consider More Selective Alternatives: For new studies, consider using more recently developed and better-characterized PKC inhibitors with demonstrated higher selectivity, such as Sotrastaurin or Gö6976.
-
Employ Orthogonal Approaches: Whenever possible, use complementary approaches to validate your findings. This could include using another structurally different PKC inhibitor or employing genetic approaches like siRNA or CRISPR to knockdown PKC isoforms.
References
A Comparative Review of Ro-31-8425 and Other Protein Kinase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protein kinase C (PKC) inhibitor Ro-31-8425 with other notable PKC modulators. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by offering a detailed analysis of their performance, selectivity, and methodologies based on available experimental data.
Introduction to this compound
This compound is a potent, cell-permeable, and reversible ATP-competitive inhibitor of protein kinase C. It is a member of the bisindolylmaleimide class of compounds, which are known for their relatively selective inhibition of PKC isoforms.[1][2] Understanding its comparative efficacy and selectivity is crucial for the accurate interpretation of experimental results and for the advancement of research in areas where PKC signaling plays a pivotal role.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected PKC inhibitors against various PKC isozymes. It is important to note that IC50 values are highly dependent on experimental conditions, particularly the concentration of ATP used in the assay. Data is presented, where available, at both low (≤50 µM) and physiological (~5 mM) ATP concentrations to provide a more complete picture of inhibitor potency.
Table 1: IC50 Values of Bisindolylmaleimide Inhibitors against PKC Isoforms and Off-Target Kinases
| Inhibitor | Target | IC50 (nM) at low ATP (≤50 µM) | IC50 (nM) at physiological ATP (~5 mM) | Key Characteristics & Off-Target Effects |
| This compound | Rat Brain PKC | 15 | - | A potent and selective PKC inhibitor. |
| PKCα | 8 | - | Shows slight selectivity for conventional PKC isozymes. | |
| PKCβI | 8 | - | ||
| PKCβII | 14 | - | ||
| PKCγ | 13 | - | ||
| PKCε | 39 | - | ||
| Ro-31-8220 (Bisindolylmaleimide IX) | PKCα | 4[3] | 150[3] | Potent pan-PKC inhibitor. Also inhibits p90RSK isoforms (RSK1: 200 nM, RSK2: 36 nM, RSK3: 5 nM at 50 µM ATP) and GSK-3 (IC50 = 2.8-6.8 nM).[3][4] Can activate JNK.[4] |
| PKCε | 8[3] | 140[3] | ||
| RSK2 | - | 930[3] | ||
| GF109203X (Bisindolylmaleimide I) | PKCα | 8[3] | 310[3] | Selective PKC inhibitor. Also inhibits p90RSK isoforms (RSK1: 610 nM, RSK2: 310 nM, RSK3: 120 nM at 50 µM ATP) and GSK-3 (IC50 = 170-360 nM).[3][4] |
| PKCε | 12[3] | 170[3] | ||
| RSK2 | - | 7400[3] |
Table 2: IC50 Values of Other Notable PKC Inhibitors
| Inhibitor | Target | IC50 (nM) | Key Characteristics |
| Staurosporine | PKC | 2.7[5] | A broad-spectrum kinase inhibitor, not selective for PKC.[5] |
| Enzastaurin (LY317615) | PKCβ | 6[5][6] | Selective inhibitor of PKCβ.[5][6] |
| PKCα | 39[5] | ||
| PKCγ | 83[5] | ||
| PKCε | 110[5] | ||
| Ruboxistaurin (LY333531) | PKCβ1 | 4.7[5] | Highly selective for PKCβ1 and PKCβ2.[5] |
| PKCβ2 | 5.9[5] | ||
| Sotrastaurin (AEB071) | Pan-PKC | ~3-20 (Ki) | Potent pan-PKC inhibitor with high affinity for classical and novel PKC isoforms.[7] |
Experimental Protocols
A generalized protocol for an in vitro protein kinase C inhibition assay is provided below. Specific parameters such as substrate, enzyme concentration, and incubation times should be optimized for the particular PKC isozyme and inhibitor being tested.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific Protein Kinase C isozyme.
Materials:
-
Purified, active PKC enzyme (e.g., recombinant human PKCα)
-
PKC substrate (e.g., a specific peptide with a phosphorylation site for PKC)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP (for radiometric assay)
-
Non-radioactive ATP (for non-radiometric assays)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter (for radiometric assay) or appropriate plate reader (for non-radiometric assays)
-
Stop solution (e.g., EDTA)
Procedure (Radiometric Assay):
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer, PKC activators (if required, e.g., phosphatidylserine and diacylglycerol), and the PKC substrate in a microcentrifuge tube or multi-well plate.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the reaction mixtures. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified PKC enzyme to initiate a pre-incubation period (e.g., 10 minutes at 30°C).
-
Initiation of Phosphorylation: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper.
-
Separation: Wash the phosphocellulose paper extensively to remove unreacted [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity in the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]
Alternative Non-Radioactive Methods:
Several non-radioactive methods are available, including those based on fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection of phosphorylated substrates (e.g., ELISA). These methods offer increased safety and are often more amenable to high-throughput screening.
Signaling Pathways and Experimental Workflows
Protein Kinase C (PKC) Signaling Pathway
The diagram below illustrates a simplified canonical PKC signaling pathway. Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, along with DAG, activates conventional and novel PKC isoforms. Activated PKC then phosphorylates a multitude of downstream target proteins, leading to various cellular responses. ATP-competitive inhibitors like this compound act by binding to the kinase domain of PKC, preventing the binding of ATP and subsequent phosphorylation of substrates.
Caption: Simplified PKC signaling pathway showing the point of inhibition by this compound.
Experimental Workflow for Kinase Inhibitor IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of a kinase inhibitor in an in vitro assay.
Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.
Conclusion
This compound is a potent inhibitor of Protein Kinase C, demonstrating slight selectivity for conventional PKC isozymes. When compared to other bisindolylmaleimides like Ro-31-8220 and GF109203X, it exhibits a similar mechanism of action. However, researchers should be aware of the off-target effects of these related compounds, such as the inhibition of other kinases like p90RSK and GSK-3, which may confound experimental results. For studies requiring higher isoform specificity, inhibitors such as enzastaurin (for PKCβ) or ruboxistaurin (for PKCβ1/2) may be more suitable alternatives. The choice of inhibitor should be guided by the specific research question, the PKC isoforms of interest, and a thorough consideration of the inhibitor's selectivity profile. The provided experimental protocols and workflows serve as a foundation for the rigorous in vitro characterization of these and other kinase inhibitors.
References
- 1. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. courses.edx.org [courses.edx.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Standard Operating Procedure: Safe Handling and Disposal of Ro-31-8425
This document provides essential safety, operational, and disposal protocols for Ro-31-8425, a potent, cell-permeable, and selective Protein Kinase C (PKC) inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper environmental stewardship.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This data is crucial for safe handling, storage, and preparation of solutions.
| Property | Value | Source |
| Appearance | Red to orange-red solid | |
| Molecular Formula | C₂₆H₂₄N₄O₂ · xHCl | |
| Molecular Weight | 424.49 g/mol (free base) | |
| CAS Number | 131848-97-0 | |
| Solubility | Soluble in DMSO (10 mg/mL) | |
| Storage Temperature | 2-8°C (short term); -20°C (long term, in solution) | [1] |
| Storage Class | 11 - Combustible Solids |
Inhibitory Activity
This compound is a highly selective, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms. Its inhibitory potency, measured as the half-maximal inhibitory concentration (IC₅₀), varies across different isozymes.
| Target | IC₅₀ Value (nM) | Source |
| Rat Brain PKC (mixed) | 15 | [2] |
| PKCα | 8 | [3] |
| PKCβI | 8 | [3] |
| PKCβII | 14 | [3] |
| PKCγ | 13 | [3] |
| PKCε | 39 | [3] |
Operational and Disposal Plans
While this compound is not classified as a hazardous substance, proper laboratory procedures must be followed for handling and disposal to ensure safety and compliance.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
Step-by-Step Disposal Procedure for Unused this compound
This procedure applies to the disposal of expired or unwanted solid this compound.
-
Containerization : Ensure the chemical remains in its original, clearly labeled container. If the original container is compromised, transfer the solid to a new, sealable, and properly labeled waste container. Do not mix with other chemical waste.
-
Labeling : Label the container as "Non-hazardous Chemical Waste for Disposal" and clearly identify the contents: "this compound (CAS: 131848-97-0)".
-
Segregation : Store the waste container separately from active chemical inventories and in a designated waste accumulation area.
-
Institutional Protocol : Contact your institution's Environmental Health and Safety (EHS) department or chemical waste manager to schedule a pickup. Follow all institutional and local regulations for the final disposal of non-hazardous solid chemical waste.
Disposal of Contaminated Labware
-
Solid Waste : Disposable labware (e.g., pipette tips, microfuge tubes) contaminated with solid this compound should be placed in a designated solid chemical waste container.
-
Liquid Waste : Solutions of this compound (e.g., in DMSO) should be collected in a sealed, labeled container for liquid chemical waste. Do not pour down the drain.
-
Empty Containers : The original product vial, once empty, should be managed as chemical waste. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone), collect the rinsate as hazardous waste, deface the label, and dispose of the container in accordance with institutional guidelines for chemically contaminated glass or plastic.
Spill Response Procedure
In the event of a spill of solid this compound, follow these immediate steps:
-
Alert Personnel : Notify colleagues in the immediate area of the spill.
-
Isolate the Area : Restrict access to the spill area to prevent the spread of the powder.
-
Assess the Spill : This procedure is for small, incidental spills that can be safely managed by laboratory personnel. For large spills, evacuate the area and contact your institution's EHS emergency line.
-
Wear Appropriate PPE : At a minimum, wear a lab coat, safety goggles, and double gloves.
-
Contain and Clean :
-
Decontaminate : Wipe the spill area with soap and water or a suitable laboratory detergent.[4]
-
Dispose of Waste : Label the sealed bag/container as "Spill Debris: this compound" and dispose of it through your institution's chemical waste program.[6]
Experimental Protocol: In Vitro PKC Inhibition Assay
This protocol details a common method for validating the inhibitory activity of this compound against a specific PKC isoform in vitro.
Objective: To determine the IC₅₀ value of this compound by measuring the inhibition of substrate phosphorylation by a purified PKC enzyme.
Materials:
-
Purified, active PKC enzyme (e.g., PKCα)
-
PKC-specific peptide substrate
-
This compound stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 1 mM CaCl₂)
-
ATP solution (containing [γ-³²P]ATP for radiometric detection or non-radioactive ATP for luminescence/fluorescence detection)
-
Stop Solution (e.g., 50 mM EDTA)
-
96-well assay plates
-
Phosphocellulose paper or other separation media
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions : Perform a serial dilution of the this compound stock solution in the kinase assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control (vehicle).
-
Set Up Reaction Plate : In a 96-well plate, add the following to each well:
-
Kinase Assay Buffer
-
PKC enzyme
-
Peptide substrate
-
Diluted this compound or vehicle control
-
-
Pre-incubation : Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction : Add the ATP solution to each well to start the phosphorylation reaction.
-
Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction : Terminate the reaction by adding the Stop Solution to each well.
-
Quantify Phosphorylation :
-
Radiometric Assay : Spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay : If using a commercial kit (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.
-
-
Data Analysis : Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Workflow Visualization
The following diagram illustrates the logical flow of the in vitro PKC inhibition assay.
Caption: Workflow for an in vitro Protein Kinase C (PKC) inhibition assay.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound A potent, cell-permeable, reversible, ATP-competitive, and selective protein kinase C inhibitor (IC50 = 15 nM for rat brain PKC). | 131848-97-0 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. burrell.edu [burrell.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. acs.org [acs.org]
Personal protective equipment for handling Ro-31-8425
Disclaimer: This document provides guidance on the safe handling of Ro-31-8425 based on general laboratory safety principles for potent, cell-permeable protein kinase C (PKC) inhibitors. A specific Safety Data Sheet (SDS) for this compound with comprehensive toxicological data is not widely available. Therefore, it is crucial to treat this compound as potentially hazardous and to exercise caution at all times.
This compound is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC).[1] Due to its biological activity, researchers, scientists, and drug development professionals must adhere to strict safety protocols to minimize exposure and ensure experimental integrity. The primary routes of exposure are inhalation of the powdered form, dermal contact, and accidental ingestion.
Physicochemical and Storage Information
Proper storage is critical to maintain the stability and efficacy of this compound.
| Property | Value |
| Synonyms | Bisindolylmaleimide X, HCl |
| Molecular Formula | C₂₆H₂₄N₄O₂ |
| Molecular Weight | 424.49 g/mol (free base) |
| Appearance | Red to orange-red solid |
| Solubility | DMSO: 10 mg/mL |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
A robust personal protective equipment protocol is the first line of defense when handling this compound. The following table outlines the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator. |
| Reconstituting the Compound | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach from receipt to disposal is essential for a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
Store the compound at 2-8°C in a tightly sealed container, protected from light.
2. Reconstitution:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Handle the lyophilized powder in a chemical fume hood or a designated area with adequate ventilation to prevent inhalation.[2]
-
Use a sterile, appropriate solvent, such as DMSO, for reconstitution.
-
Gently swirl or vortex the vial to ensure the compound is fully dissolved.
3. Experimental Use:
-
Always wear the recommended PPE when working with solutions containing this compound.
-
Avoid the generation of aerosols.
Disposal Plan
All materials that have come into contact with this compound should be considered hazardous waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: This includes gloves, disposable gowns, weigh boats, and contaminated lab supplies. These items should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or expired solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain.
-
Sharps Waste: Needles and syringes used in connection with this compound should be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.
A certified hazardous waste management company should handle the final disposal, typically through high-temperature incineration.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
